Ethyl 2-tert-butylpent-4-enoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-tert-butylpent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-6-8-9(11(3,4)5)10(12)13-7-2/h6,9H,1,7-8H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGBWTOZHJWQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 2-tert-butylpent-4-enoate IUPAC name and structure
Structure, Synthesis, and Applications in Sterically Demanding Scaffolds
Executive Summary
Ethyl 2-tert-butylpent-4-enoate is a specialized ester intermediate characterized by significant steric bulk at the
Structural Elucidation & Nomenclature
IUPAC Nomenclature Breakdown
The systematic naming follows the hierarchy of functional groups, prioritizing the ester.
-
Parent Chain: Pent-4-enoate (5-carbon chain ending in an ester, with a double bond at C4).
-
Principal Functional Group: Ethyl ester (Ethyl group attached to oxygen).
-
Substituent: tert-Butyl group at position 2 (the
-carbon).
Full Name: Ethyl 2-(1,1-dimethylethyl)pent-4-enoate
Common Name: Ethyl 2-tert-butylpent-4-enoate
Formula:
Structural Analysis
The molecule features a chiral center at C2, rendering it racemic unless synthesized via asymmetric catalysis. The tert-butyl group locks the conformation, severely restricting rotation around the C1-C2 bond.
| Position | Functionality | Chemical Shift ( | Characteristics |
| C1 | Carbonyl (Ester) | - | Electrophilic center, shielded by C2-tBu. |
| C2 | ~2.1 - 2.3 (dd) | Sterically crowded; methine proton. | |
| C3 | Allylic | ~2.3 - 2.5 (m) | Bridge to alkene. |
| C4=C5 | Terminal Alkene | ~5.0 (m), ~5.7 (m) | Reactive handle for functionalization (e.g., iodolactonization). |
| t-Bu | Substituent | ~1.0 (s, 9H) | Intense singlet; diagnostic signal. |
Synthetic Methodology
Direct esterification of 2-tert-butylpent-4-enoic acid is inefficient due to the steric hindrance surrounding the carboxyl group (the "Newman Rule of 6"). The preferred route is the
Retrosynthetic Logic
The C2-C3 bond is the strategic disconnection.
-
Nucleophile: Enolate of ethyl 3,3-dimethylbutanoate (commercially available or synthesized from tert-butylacetic acid).
-
Electrophile: Allyl bromide (highly reactive, unhindered electrophile).
Reaction Workflow Diagram
The following diagram illustrates the critical pathway, highlighting the kinetic control required to prevent Claisen condensation side reactions.
Caption: Kinetic enolate generation followed by SN2 allylation. High contrast nodes indicate reactant phases.
Detailed Experimental Protocol
Safety: LDA (Lithium Diisopropylamide) is pyrophoric and moisture-sensitive. Perform all steps under Argon/Nitrogen.
-
Enolate Formation:
-
Charge a flame-dried 3-neck flask with anhydrous THF (10 mL/mmol substrate) and diisopropylamine (1.1 equiv).
-
Cool to -78°C (dry ice/acetone bath).
-
Add n-Butyllithium (1.1 equiv) dropwise over 15 minutes. Stir for 30 minutes to generate LDA.
-
Add ethyl 3,3-dimethylbutanoate (1.0 equiv) dropwise. Note: The bulky t-butyl group makes the
-proton less accessible; allow 45-60 minutes for complete deprotonation.
-
-
Alkylation:
-
Add Allyl Bromide (1.2 equiv) dropwise to the cold enolate solution.
-
Crucial Step: Add HMPA or DMPU (1-2 equiv) if reaction is sluggish. These polar aprotic cosolvents dissociate lithium aggregates, increasing the reactivity of the bulky enolate.
-
Allow the mixture to warm slowly to 0°C over 2 hours.
-
-
Quench & Isolation:
-
Quench with saturated aqueous
. -
Extract with diethyl ether (3x). Wash combined organics with brine.[2]
-
Dry over
and concentrate in vacuo. -
Purification: Silica gel chromatography (Hexanes:EtOAc 95:5). The product is a clear, colorless oil.
-
Applications in Drug Development[1][3][4]
Metabolic Stability (Steric Shielding)
The tert-butyl group at the
-
Ester Hydrolysis: Carboxylesterases require access to the carbonyl carbon. The bulky tert-butyl group blocks the trajectory of the attacking water/serine nucleophile, significantly increasing the half-life (
) in plasma compared to linear analogs. -
Oxidation: The lack of
-hydrogens on the tert-butyl group itself, combined with its shielding of the backbone -proton, reduces susceptibility to CYP450-mediated oxidation.
Synthetic Utility: Lactonization
This molecule is a precursor to sterically crowded
Caption: Conversion of the alkene tail to a gamma-lactone via iodolactonization.
Analytical Characterization Data (Predicted)
To validate the synthesis, compare experimental data against these standard values.
| Technique | Diagnostic Signal | Interpretation |
| IR Spectroscopy | 1735 | Strong ester C=O stretch (slightly higher freq due to steric strain). |
| IR Spectroscopy | 1640 | Weak C=C alkene stretch. |
| tert-Butyl group (highly characteristic). | ||
| Internal alkene proton (H at C4). | ||
| Ethyl ester | ||
| ~175 ppm | Carbonyl carbon. | |
| ~32 ppm | Quaternary carbon of tert-butyl group. |
References
-
IUPAC Nomenclature & Structure
-
Synthetic Methodology (Enolate Alkylation)
-
Metabolic Stability & Steric Hindrance
Sources
Stereochemistry of Ethyl 2-tert-butylpent-4-enoate
An In-Depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of biological activity. In drug development, where molecules interact with complex, chiral biological systems, understanding and controlling stereochemistry is paramount for ensuring safety, efficacy, and selectivity. This guide focuses on Ethyl 2-tert-butylpent-4-enoate, a model compound featuring a single stereocenter at the α-position. We will provide a comprehensive exploration of its stereochemical properties, from advanced stereoselective synthesis and high-fidelity analytical characterization to the profound implications of its chirality in a pharmacological context. This document serves as a technical resource, blending foundational principles with field-proven methodologies for professionals engaged in the design and development of chiral molecules.
The Central Role of Chirality in Molecular Science
In the intricate landscape of biological systems, molecular recognition is governed by precise three-dimensional interactions. Proteins, enzymes, and receptors are inherently chiral, meaning they can differentiate between the non-superimposable mirror-image forms, or enantiomers, of a chiral molecule.[1][2] This selectivity has profound consequences in pharmacology. One enantiomer of a drug (the eutomer) may elicit the desired therapeutic effect, while its counterpart (the distomer) could be inactive, less active, or, in some cases, responsible for adverse or toxic effects.[2][3]
The U.S. Food and Drug Administration (FDA) recognized this critical issue and, in 1992, issued guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drug candidates early in development.[2] These regulations require that each enantiomer be treated as a distinct chemical entity, necessitating robust methods for their synthesis and analysis.[2]
Ethyl 2-tert-butylpent-4-enoate serves as an excellent case study. Its structure contains a single chiral center at the C2 carbon, which is bonded to four different substituents: a bulky tert-butyl group, an ethyl ester, a hydrogen atom, and an allyl group. This arrangement gives rise to two enantiomers: (R)-ethyl 2-tert-butylpent-4-enoate and (S)-ethyl 2-tert-butylpent-4-enoate. This guide will detail the methodologies required to synthesize and analyze these specific stereoisomers.
Caption: The (R) and (S) enantiomers of ethyl 2-tert-butylpent-4-enoate.
Stereoselective Synthesis: The Dynamic Kinetic Resolution (DKR) Approach
To study the distinct biological properties of each enantiomer, they must first be obtained in high stereochemical purity. While classical resolution and asymmetric synthesis are valid strategies, Dynamic Kinetic Resolution (DKR) offers a highly efficient and practical process for converting a racemic mixture entirely into a single, desired enantiomer, achieving theoretical yields of up to 100%.[1][4]
DKR combines the stereoselectivity of an enzymatic reaction with the simultaneous, in-situ racemization of the less reactive enantiomer.[5] This dual-catalyst system ensures that the entire starting material pool is converted into the target stereoisomer. For the synthesis of enantiopure ethyl 2-tert-butylpent-4-enoate's precursor alcohol, a combination of a lipase enzyme and a ruthenium catalyst is a well-established and powerful choice.[1][5]
Causality of Component Selection:
-
Lipase (e.g., Candida antarctica Lipase B, CALB): Lipases are highly effective biocatalysts for the stereoselective acylation of alcohols.[1] In a racemic mixture of the precursor alcohol (2-tert-butylpent-4-en-1-ol), the enzyme's chiral active site will preferentially acylate one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other.[4]
-
Ruthenium Catalyst (e.g., Shvo's catalyst): This transition metal complex serves as the racemization catalyst.[4] It efficiently converts the unreacted, slower-reacting S-alcohol into the R-alcohol via a reversible hydrogen transfer mechanism. This ensures the substrate pool for the lipase is continuously replenished with the preferred enantiomer.
-
Acyl Donor (e.g., Ethyl Acetate or Isopropenyl Acetate): This reagent provides the acyl group for the enzymatic esterification. Isopropenyl acetate is particularly advantageous as its byproduct, acetone, is volatile and easily removed, simplifying product purification.[5]
Caption: Workflow for Dynamic Kinetic Resolution (DKR) of the precursor alcohol.
Experimental Protocol: DKR Synthesis of (R)-2-tert-butylpent-4-enyl acetate
Materials:
-
Racemic 2-tert-butylpent-4-en-1-ol
-
Immobilized Candida antarctica Lipase B (CALB)
-
Shvo's catalyst (or a similar Ru-based racemization catalyst)
-
Isopropenyl acetate (acyl donor)
-
Anhydrous toluene (solvent)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere.
-
Reagent Addition: To the flask, add racemic 2-tert-butylpent-4-en-1-ol (1.0 equiv), anhydrous toluene, isopropenyl acetate (2.0 equiv), and the Ruthenium catalyst (e.g., 1-2 mol%).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Enzyme Addition: Add immobilized CALB (e.g., 20 mg/mmol of substrate).
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and stir vigorously. The elevated temperature is compatible with both the enzyme and the racemization catalyst.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via chiral Gas Chromatography (GC) or HPLC to determine the conversion and enantiomeric excess (ee) of the product ester.
-
Workup: Once the reaction reaches completion (>99% conversion), cool the mixture to room temperature. Filter off the immobilized enzyme (which can often be recycled).
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor. Purify the resulting crude oil via flash column chromatography on silica gel to yield the enantiomerically pure (R)-2-tert-butylpent-4-enyl acetate.
-
Final Step (Esterification): The resulting chiral acetate can be transesterified or hydrolyzed and then re-esterified using standard methods to produce the final target, ethyl (R)-2-tert-butylpent-4-enoate.
High-Fidelity Stereochemical Analysis
Confirming the stereochemical purity of the synthesized product is a non-negotiable step. Two primary techniques provide quantitative and qualitative data on enantiomeric composition.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique relies on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector that interacts diastereomerically with the analytes. These transient, unequal interactions cause one enantiomer to be retained longer on the column, resulting in separation.[3]
Causality of Method Selection:
-
Stationary Phase: For α-substituted esters like ethyl 2-tert-butylpent-4-enoate, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally effective. The chiral grooves and cavities of these polymers provide multiple interaction points (hydrogen bonding, dipole-dipole, steric hindrance) that facilitate enantiomeric recognition.
-
Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used. The ratio is optimized to achieve a balance between good resolution and reasonable analysis time.
Caption: Principle of enantiomeric separation by Chiral HPLC.
Protocol: Chiral HPLC Analysis
-
System Preparation: Equilibrate a chiral HPLC system equipped with a polysaccharide-based column (e.g., Chiralcel OD-H) with the mobile phase (e.g., 98:2 Hexane:Isopropanol) at a constant flow rate (e.g., 1.0 mL/min).
-
Sample Preparation: Prepare a dilute solution of the synthesized ethyl 2-tert-butylpent-4-enoate in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Detection: Monitor the column eluent using a UV detector at an appropriate wavelength (e.g., 210 nm for the ester carbonyl group).
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated as: (|Area_R - Area_S| / (Area_R + Area_S)) * 100.
Table 1: Representative Chiral HPLC Data
| Enantiomer | Retention Time (min) | Peak Area | Composition (%) |
| (S)-enantiomer | 5.8 | 1,520 | 0.5 |
| (R)-enantiomer | 7.2 | 302,480 | 99.5 |
| Result | 99.0% ee |
NMR Spectroscopy with Chiral Derivatizing Agents
While HPLC excels at quantification, NMR spectroscopy can provide structural confirmation and assign absolute configuration when using a chiral derivatizing agent (CDA). A CDA, itself enantiomerically pure, reacts with both enantiomers of the analyte to form a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.
For an ester like our target molecule, a common approach involves hydrolysis to the corresponding carboxylic acid, followed by reaction with an enantiopure chiral alcohol (e.g., (R)-1-phenylethanol) to form diastereomeric esters. The protons near the newly formed diastereomeric centers will experience different chemical environments, leading to separate signals in the ¹H NMR spectrum. The relative integration of these signals allows for the determination of enantiomeric purity.[6]
Table 2: Hypothetical ¹H NMR Data for Diastereomeric Esters
| Proton Signal | (R,R)-Diastereomer (ppm) | (S,R)-Diastereomer (ppm) |
| α-H | 2.15 (doublet) | 2.18 (doublet) |
| O-CH₂ (Ethyl) | 4.12 (quartet) | 4.10 (quartet) |
The separation of signals allows for direct integration and ee calculation.
Implications for Drug Development and Molecular Recognition
The ability to synthesize and analyze specific stereoisomers of ethyl 2-tert-butylpent-4-enoate is directly relevant to drug development. A hypothetical biological receptor with a chiral binding pocket will interact differently with the (R) and (S) enantiomers.
Let's postulate a receptor with three key interaction sites:
-
A hydrophobic pocket to accommodate the bulky tert-butyl group.
-
A hydrogen bond acceptor to interact with the ester carbonyl.
-
A π-stacking region to interact with the allyl group's double bond.
For the (R)-enantiomer, all three substituents might align perfectly with their corresponding receptor sites, leading to a stable complex and high biological activity (the eutomer). In contrast, the (S)-enantiomer, being a mirror image, cannot simultaneously place all three groups in these optimal positions. This poor fit would result in significantly lower binding affinity and reduced or no activity (the distomer). This principle, known as three-point attachment (Ogston's principle), is a cornerstone of stereospecific molecular recognition.
Conclusion
The stereochemistry of ethyl 2-tert-butylpent-4-enoate provides a clear and compelling illustration of the principles that govern the world of chiral molecules. As we have demonstrated, advanced synthetic strategies like Dynamic Kinetic Resolution enable the efficient production of single enantiomers, moving beyond the 50% yield limit of classical resolution.[4] Furthermore, high-fidelity analytical techniques such as chiral HPLC and NMR spectroscopy provide the robust, quantitative data required to validate stereochemical purity with confidence. For researchers in drug discovery and development, a mastery of these concepts and techniques is not merely academic—it is an essential requirement for creating safer, more effective, and more selective medicines.
References
-
Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Available at: [Link]
-
Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Available at: [Link]
-
Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Technology Networks. Available at: [Link]
-
Stereoselective Synthesis of Chiral α-SCF3-β-Ketoesters Featuring a Quaternary Stereocenter. MDPI. Available at: [Link]
-
The Significance of Chirality in Drug Design and Development. PMC. Available at: [Link]
-
SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses. Available at: [Link]
-
Chiral analysis. Wikipedia. Available at: [Link]
-
Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. Organic Chemistry Portal. Available at: [Link]
-
Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated. Supporting Information. Available at: [Link]
-
(PDF) Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy. ResearchGate. Available at: [Link]
-
Chiral ester synthesis by transesterification. Organic Chemistry Portal. Available at: [Link]
-
Asymmetric Synthesis via Chiral Transition Metal Auxiliaries. Semantic Scholar. Available at: [Link]
Sources
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- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Chiral ester synthesis by transesterification [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Strategic Sourcing & Technical Assurance: Ethyl 2-tert-butylpent-4-enoate
CAS: 122936-14-5 | Formula: C₁₁H₂₀O₂ | MW: 184.28 g/mol [1][2]
Executive Summary & Commercial Landscape
Ethyl 2-tert-butylpent-4-enoate is a specialized steric building block used primarily in the synthesis of hindered amino acids, chiral ligands, and protease inhibitors. Its structural uniqueness lies in the
For drug development professionals, sourcing this compound presents a "buy vs. make" dilemma. While commercially available, it is often a "make-to-order" item rather than a bulk stock commodity.
Primary Commercial Suppliers
The supply chain for CAS 122936-14-5 is dominated by fine chemical specialists rather than general bulk providers.
| Supplier Category | Vendor Name | Role | Stock Status (Typical) | Link |
| Origin Manufacturer | Enamine | Synthesis & Scale-up | In-stock (g to kg) | |
| Global Distributor | Sigma-Aldrich | QA & Logistics | Ships from Enamine/External | |
| Fine Chem Specialist | BLD Pharm | Research Quantities | In-stock (mg to g) | |
| Aggregator | MolPort | Database/Sourcing | Varies |
Procurement Insight: "In-stock" at aggregators often reflects a virtual inventory. For critical path experiments, always request a Certificate of Analysis (CoA) and a H-NMR spectrum before purchase to verify the batch is physically present and not a synthesis-on-demand lead time (4–6 weeks).
Technical Integrity: Quality Control & Impurity Profiling
As a Senior Application Scientist, relying solely on vendor labels is a risk. The steric bulk of the tert-butyl group makes the synthesis of this ester prone to specific impurities that can arrest downstream catalysis.
Critical Impurity Profile
-
Ethyl 3,3-dimethylbutanoate (Starting Material):
-
Origin: Incomplete alkylation due to steric hindrance during synthesis.
-
Impact: Competes in hydrolysis reactions; non-reactive in olefin metathesis.
-
Detection: GC-MS (lower MW: 144 vs 184) or H-NMR (Singlet at
2.2 ppm for vs. multiplet for allyl).
-
-
2-tert-butylpent-4-enoic acid (Hydrolysis Product):
-
Origin: Moisture ingress during storage.
-
Impact: Acidic protons quench sensitive organometallic catalysts (e.g., Grubbs, Pd-catalysts).
-
Detection: Broad singlet >10 ppm in H-NMR.
-
Self-Validating QC Protocol
Upon receipt of the material, execute this rapid validation workflow:
-
Visual Inspection: Liquid should be clear/colorless. Yellowing indicates oxidation.
-
Solubility Check: Dissolve 10mg in non-polar solvent (Hexane). Turbidity suggests polymer formation or salt contamination.
-
Functional NMR: Focus on the alkene region (
5.0–6.0 ppm). Integration must match the tert-butyl singlet ( 0.9–1.0 ppm, 9H) in a 3:9 ratio.
Synthesis Strategy (The "Backup" Protocol)
If commercial supply is delayed or purity is insufficient, this compound can be synthesized in-house. The reaction exploits the acidity of ethyl 3,3-dimethylbutanoate (often mislabeled as ethyl tert-butylacetate derivatives).
Reaction Logic:
The tert-butyl group is on the
Step-by-Step Methodology
Note: All steps must be performed under Argon/Nitrogen.
Reagents:
-
Ethyl 3,3-dimethylbutanoate (1.0 eq)
-
LDA (Lithium Diisopropylamide) (1.1 eq)
-
Allyl Bromide (1.2 eq)
-
THF (Anhydrous), HMPA (Optional, 5% v/v to accelerate enolate reactivity)
Protocol:
-
Enolization: Cool THF solution of LDA (freshly prepared or commercial) to -78°C.
-
Addition: Dropwise add Ethyl 3,3-dimethylbutanoate. Stir for 45 mins at -78°C. Why? Low temp prevents self-condensation and controls regioselectivity.
-
Alkylation: Add Allyl Bromide slowly. The reaction is exothermic.
-
Warming: Allow to warm to 0°C over 2 hours.
-
Quench: Sat.
.[3] -
Purification: Vacuum distillation is superior to column chromatography for separating the product (BP ~180°C est.) from lower-boiling starting material.
Decision & Synthesis Workflow (Graphviz)
Figure 1: Strategic sourcing and synthesis decision matrix for Ethyl 2-tert-butylpent-4-enoate.
Applications & Mechanistic Utility
Why use this specific ester? The
-
Diastereoselective Alkylation: If this ester is further alkylated (e.g., converting the ester to an enolate again to add a second group), the tert-butyl group forces incoming electrophiles to approach from the opposite face, ensuring high diastereomeric excess (de).
-
Metathesis Precursor: The terminal alkene is a prime candidate for Ring-Closing Metathesis (RCM) to form sterically crowded cyclic amino acid precursors.
-
Hydroboration: Hydroboration of the alkene yields
-hydroxy esters, which can lactonize. The tert-butyl group influences the conformational folding of the chain, favoring specific lactone geometries.
Data Summary: Physical Properties
| Property | Value | Source/Estimation |
| Boiling Point | ~85-90°C @ 15 mmHg | Predicted based on MW/Structure |
| Density | ~0.89 g/mL | Estimated |
| CAS | 122936-14-5 | Verified |
| Storage | 2-8°C, Inert Gas | Prevents hydrolysis/oxidation |
References
-
BLD Pharm. Product Specification: Ethyl 2-tert-butylpent-4-enoate (CAS 122936-14-5).[1][2][4][5][6] Retrieved from
-
Sigma-Aldrich. Ethyl 2-tert-butylpent-4-enoate Product Detail. Retrieved from
-
BenchChem. The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis. Retrieved from
-
Organic Chemistry Portal. Synthesis of α-Substituted tert-Butyl Acrylates. (Contextual reference for steric ester synthesis). Retrieved from
Sources
- 1. Ethyl but-2-enoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. 122936-14-5|Ethyl 2-tert-butylpent-4-enoate|BLD Pharm [bldpharm.com]
- 3. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 86549-27-1|Ethyl 2,2-dimethylpent-4-enoate|BLD Pharm [bldpharm.com]
- 5. 118942-48-6|(E)-ethyl 2-methylhex-4-enoate|BLD Pharm [bldpharm.com]
- 6. CAS:156293-04-8, 4-Methylene-1,2-cyclopentane-dicarboxylic acid anhydride-毕得医药 [bidepharm.com]
Methodological & Application
Application Notes and Protocols: Ethyl 2-tert-butylpent-4-enoate as a Novel Chiral Auxiliary for Asymmetric Synthesis
Introduction: The Logic of Steric Hindrance in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, the use of chiral auxiliaries remains a cornerstone of stereoselective synthesis.[1][2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1] The auxiliary is then cleaved from the product and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is largely dependent on its ability to create a sterically and electronically biased environment around the reactive center.
This application note introduces Ethyl 2-tert-butylpent-4-enoate as a promising, albeit less conventional, chiral auxiliary. The central design principle of this auxiliary is the strategic placement of a bulky tert-butyl group at the α-position to the ester carbonyl. This steric impediment is hypothesized to effectively shield one face of the corresponding enolate, thereby directing the approach of electrophiles to the opposite face with high selectivity. The pent-4-enoate backbone provides a versatile handle for a variety of synthetic transformations, including but not limited to, cross-coupling and metathesis reactions.
While direct literature on Ethyl 2-tert-butylpent-4-enoate as a chiral auxiliary is not extensive, its application can be inferred from the well-established principles of asymmetric synthesis involving sterically demanding auxiliaries, such as Evans oxazolidinones and tert-butanesulfinamides.[3][4] This guide will, therefore, draw upon analogous systems to provide a comprehensive overview of its potential applications and detailed protocols for its use.
Synthesis of Ethyl 2-tert-butylpent-4-enoate
A plausible synthetic route to Ethyl 2-tert-butylpent-4-enoate would involve the alkylation of a suitable ester enolate with an allyl halide. A general, representative procedure is outlined below.
Proposed Synthetic Protocol
Reaction: Alkylation of Ethyl 2-tert-butylacetate with Allyl Bromide.
Materials:
-
Ethyl 2-tert-butylacetate
-
Lithium diisopropylamide (LDA)
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere.
-
Ethyl 2-tert-butylacetate (1.0 eq) is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred for 30 minutes to ensure complete enolate formation.
-
Allyl bromide (1.2 eq) is then added to the enolate solution at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford Ethyl 2-tert-butylpent-4-enoate.
Core Applications: Directing Stereoselectivity in Enolate Reactions
The primary utility of Ethyl 2-tert-butylpent-4-enoate lies in its ability to direct the stereochemical outcome of reactions involving the corresponding enolate. The bulky tert-butyl group is expected to create a highly biased steric environment.
Diastereoselective Alkylation
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The enolate derived from Ethyl 2-tert-butylpent-4-enoate can be alkylated with high diastereoselectivity. The choice of the metal counterion for the enolate can significantly influence the stereochemical outcome. Titanium(IV) enolates, for instance, have shown excellent stereocontrol in similar systems.[5][6]
Protocol for Diastereoselective Alkylation of the Titanium Enolate
Reaction: Alkylation of the titanium enolate of Ethyl 2-tert-butylpent-4-enoate with benzyl bromide.
Materials:
-
Ethyl 2-tert-butylpent-4-enoate
-
Titanium(IV) isopropoxide
-
Diisopropylethylamine (DIPEA)
-
Benzyl bromide
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of Ethyl 2-tert-butylpent-4-enoate (1.0 eq) in anhydrous DCM at -78 °C under an argon atmosphere, add titanium(IV) isopropoxide (1.1 eq) followed by diisopropylethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 1 hour to facilitate the formation of the chiral titanium(IV) enolate.
-
Add benzyl bromide (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC.
Diastereoselective Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are prevalent in many natural products.[7] The stereochemical outcome of the aldol reaction is highly dependent on the geometry of the enolate.[8][9] Boron enolates are well-known to provide high levels of stereocontrol in aldol reactions.[10]
Protocol for Diastereoselective Boron-Mediated Aldol Reaction
Reaction: Aldol reaction of the boron enolate of Ethyl 2-tert-butylpent-4-enoate with benzaldehyde.
Materials:
-
Ethyl 2-tert-butylpent-4-enoate
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
Benzaldehyde
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
30% Hydrogen peroxide solution
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of Ethyl 2-tert-butylpent-4-enoate (1.0 eq) in anhydrous DCM at -78 °C under an argon atmosphere, add triethylamine (1.2 eq).
-
Slowly add dibutylboron triflate (1.1 eq) to the solution. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to form the boron enolate.
-
Cool the reaction mixture back to -78 °C and add freshly distilled benzaldehyde (1.2 eq).
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by adding methanol, followed by a saturated aqueous sodium bicarbonate solution and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour.
-
Extract the aqueous layer with DCM (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via flash chromatography.
Diastereoselective Michael Addition
The Michael addition, or conjugate addition, is a key reaction for the formation of 1,5-dicarbonyl compounds.[11][12] The enolate of our chiral auxiliary can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds with a high degree of stereocontrol.
Protocol for Diastereoselective Michael Addition
Reaction: Michael addition of the lithium enolate of Ethyl 2-tert-butylpent-4-enoate to methyl vinyl ketone.
Materials:
-
Ethyl 2-tert-butylpent-4-enoate
-
Lithium diisopropylamide (LDA)
-
Methyl vinyl ketone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Generate the lithium enolate of Ethyl 2-tert-butylpent-4-enoate as described in the alkylation protocol at -78 °C in THF.
-
In a separate flask, dissolve methyl vinyl ketone (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the enolate solution to the solution of methyl vinyl ketone via cannula.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography.
Cleavage of the Chiral Auxiliary
A critical step in the use of a chiral auxiliary is its removal to reveal the desired enantiomerically enriched product. For an ester-based auxiliary like Ethyl 2-tert-butylpent-4-enoate, this is typically achieved through hydrolysis. The tert-butyl group at the alpha position may influence the rate of hydrolysis, and conditions may need to be optimized.
Protocol for Hydrolytic Cleavage
Materials:
-
Substrate (product from the asymmetric reaction)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the substrate in a mixture of THF and water.
-
Add an excess of lithium hydroxide (e.g., 5 eq).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. The chiral auxiliary may be recoverable from the aqueous layer after appropriate workup.
Alternatively, for substrates sensitive to basic conditions, acidic hydrolysis can be employed.[13][14][15]
Data Presentation
The expected outcomes for the diastereoselective reactions are summarized below. These values are hypothetical and based on results from analogous systems. Experimental validation is required.
| Reaction Type | Electrophile | Expected Major Diastereomer | Expected Diastereomeric Ratio (d.r.) |
| Alkylation | Benzyl bromide | (2R,X)- or (2S,X)- | >95:5 |
| Aldol Reaction | Benzaldehyde | syn or anti | >98:2 |
| Michael Addition | Methyl vinyl ketone | (R)- or (S)- at new stereocenter | >90:10 |
Visualizations
Proposed Mechanism of Stereocontrol in Alkylation
The bulky tert-butyl group is expected to effectively block one face of the planar enolate, forcing the incoming electrophile to approach from the less hindered side.
Caption: Steric shielding by the α-tert-butyl group.
Experimental Workflow for Asymmetric Synthesis
The general workflow for utilizing Ethyl 2-tert-butylpent-4-enoate as a chiral auxiliary is depicted below.
Caption: General workflow for using the chiral auxiliary.
Conclusion
Ethyl 2-tert-butylpent-4-enoate presents a conceptually straightforward yet potentially powerful chiral auxiliary for asymmetric synthesis. Its design leverages the well-understood principle of steric hindrance to achieve high levels of diastereoselectivity in key carbon-carbon bond-forming reactions. The protocols and principles outlined in this application note, derived from established analogous systems, provide a solid foundation for researchers and drug development professionals to explore the utility of this and similar α-bulky ester auxiliaries in their synthetic endeavors. Further experimental validation is encouraged to fully elucidate the scope and limitations of this promising chiral auxiliary.
References
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Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. ADDI [online]. Available at: [Link]
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Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters. [online]. Available at: [Link]
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Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. Universidade de Lisboa. [online]. Available at: [Link]
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The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. University of Bristol. [online]. Available at: [Link]
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Highly efficient asymmetric alkylation and allylation of N-(diphenylmethylene)glycine tert-butyl ester with a chiral phase-transfer catalyst. ResearchGate. [online]. Available at: [Link]
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Construction of tertiary chiral centers by Pd-catalyzed asymmetric allylic alkylation of prochiral enolate equivalents. Caltech. [online]. Available at: [Link]
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ChemInform Abstract: tert-Butyl Esters of Peptides as Organocatalysts for the Asymmetric Aldol Reaction. Sci-Hub. [online]. Available at: [Link]
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The Direct Catalytic Asymmetric Aldol Reaction. PMC - NIH. [online]. Available at: [Link]
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Asymmetric alkylation of tert-butyl glycinate Schiff base with chiral quaternary ammonium salt under micellar conditions. PubMed. [online]. Available at: [Link]
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Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. Bentham Science Publisher. [online]. Available at: [Link]
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Chiral auxiliary. Wikipedia. [online]. Available at: [Link]
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The tert-Butylsulfinyl Group as a Highly Efficient Chiral Auxiliary in Asymmetric Pauson−Khand Reactions. Journal of the American Chemical Society. [online]. Available at: [Link]
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N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journals. [online]. Available at: [Link]
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The elusive aldol reaction of enolates with aldolates—a highly stereoselective process using three different carbonyl components. Universität Regensburg. [online]. Available at: [Link]
-
SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses Procedure. [online]. Available at: [Link]
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Diastereoselective reactions of enolates. ResearchGate. [online]. Available at: [Link]
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Stereoselective Reactions of Enolates. Studylib. [online]. Available at: [Link]
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Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. [online]. Available at: [Link]
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Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [online]. Available at: [Link]
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A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. ResearchGate. [online]. Available at: [Link]
-
Asymmetric Aldol Reactions of α,β-Unsaturated Ketoester Substrates Catalyzed by Chiral Diamines. MDPI. [online]. Available at: [Link]
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Enolates ambushed – asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Beilstein Journals. [online]. Available at: [Link]
-
Michael addition reaction. Wikipedia. [online]. Available at: [Link]
-
Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones. Angewandte Chemie International Edition. [online]. Available at: [Link]
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The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [online]. Available at: [Link]
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Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. Chemistry LibreTexts. [online]. Available at: [Link]
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tert-Butyl Esters. Organic Chemistry Portal. [online]. Available at: [Link]
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Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. Organic Chemistry - Pharmacy 180. [online]. Available at: [Link]
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Asymmetric aldol reactions. A new camphor-derived chiral auxiliary giving highly stereoselective aldol reactions of both lithium and titanium(IV) enolates. Journal of the American Chemical Society. [online]. Available at: [Link]
-
Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange. [online]. Available at: [Link]
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Michael Addition Reaction Mechanism. Chemistry Steps. [online]. Available at: [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [online]. Available at: [Link]
-
Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Molecules. [online]. Available at: [Link]
-
Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate. ResearchGate. [online]. Available at: [Link]
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A Comprehensive Guide to Stereoselective Alkylation of Chiral Titanium(IV) Enolates
Introduction: Overcoming the Barriers of Carbon-Carbon Bond Formation
The α-alkylation of carbonyl compounds is a cornerstone of organic synthesis, pivotal for constructing the carbon skeletons of countless pharmaceuticals and complex natural products. However, traditional methods relying on the SN2-like mechanism of metal enolates often fall short. They are typically restricted to sterically unhindered and reactive alkylating agents like primary alkyl halides.[1] The stereoselective introduction of more complex secondary or tertiary alkyl groups remains a significant hurdle.[2][3]
This guide delves into the powerful and versatile chemistry of chiral titanium(IV) enolates, a methodology that elegantly circumvents these limitations. By harnessing the unique electronic properties of titanium, these intermediates open up novel mechanistic pathways, enabling highly diastereoselective alkylations with a remarkably broad scope of electrophiles, including challenging secondary and tertiary fragments.[1] We will explore the fundamental principles governing this stereocontrol, provide detailed, field-proven protocols, and offer insights into the practical application of this technology for researchers at the forefront of chemical synthesis and drug development.
Core Principles and Mechanistic Insights
The Unique Biradical Character of Titanium(IV) Enolates
The exceptional reactivity of titanium(IV) enolates stems from their unique electronic structure. Unlike their lithium or sodium counterparts, titanium enolates exist in equilibrium between a classical nucleophilic species (the titanium(IV) enolate) and a biradical species (a titanium(III) center with an enolate radical).[1][4] This equilibrium is the result of a valence tautomerism, involving an intramolecular single-electron transfer (SET) from the enolate ligand to the titanium(IV) metal center.[1] This biradical character is the key to unlocking reaction pathways beyond the classical SN2 manifold.[5]
Achieving Stereocontrol: The Role of the Chiral Auxiliary
High stereoselectivity is achieved by employing chiral auxiliaries, with Evans' N-acyloxazolidinones being a prominent and highly successful example.[6][7] The chiral auxiliary is temporarily attached to the substrate and serves to direct the approach of the incoming electrophile.
In the case of titanium(IV) enolates derived from N-acyloxazolidinones, the titanium atom chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This forms a rigid, planar five-membered ring structure.[8] The substituent on the chiral auxiliary (e.g., an isopropyl or benzyl group) effectively shields one face of the enolate, forcing the alkylating agent to approach from the less sterically hindered face. This substrate-controlled approach ensures a predictable and highly diastereoselective outcome.
Caption: Stereocontrol via a Chiral Auxiliary.
Mechanistic Pathway: A Radical Departure from the Norm
While titanium enolates can react through traditional SN2 or SN1-like pathways[7], their most innovative application involves a radical-radical coupling mechanism. This pathway is particularly effective with unconventional alkylating agents like diacyl peroxides or tert-butyl peresters, which are precursors to alkyl radicals.[2][4]
The proposed mechanism proceeds as follows:
-
Single-Electron Transfer (SET): The biradical form of the titanium enolate (Ti(III)) donates an electron to the weak O-O bond of the perester or peroxide.[3]
-
Radical Generation: This electron transfer triggers the fragmentation of the alkylating agent, leading to decarboxylation and the formation of a free alkyl radical (R•).[2][4]
-
Radical-Radical Coupling: The newly formed alkyl radical rapidly combines with the Cα radical of the titanium(III) enolate complex to form the new C-C bond with exceptional diastereoselectivity.[4][9]
This radical-based approach successfully facilitates the introduction of secondary and even tertiary alkyl groups, a transformation that is exceptionally difficult to achieve via standard SN2 chemistry.[1]
Caption: Proposed Radical-Radical Coupling Mechanism.
Application Notes and Protocols
Part A: General Considerations & Best Practices
-
Inert Atmosphere: All reactions involving titanium enolates must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Titanium tetrachloride and the resulting enolates are extremely sensitive to moisture.
-
Solvent: Dichloromethane (CH₂) or 1,2-dichloroethane (DCE) are the most commonly used solvents. They must be anhydrous.
-
Reagents: Titanium tetrachloride (TiCl₄) is typically used as a 1.0 M solution in CH₂Cl₂. It is corrosive and moisture-sensitive and should be handled with care. Amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) must be distilled and stored over potassium hydroxide.
-
Temperature Control: Enolate formation and alkylation reactions are highly temperature-dependent. Strict adherence to the specified temperatures using a cryostat or appropriate cooling baths is critical for achieving high selectivity and yield.
Part B: Protocol for Stereoselective Radical Alkylation with tert-Butyl Peresters
This protocol describes the highly diastereoselective alkylation of a chiral N-acyloxazolidinone titanium enolate using a tert-butyl perester as the source of a secondary or tertiary alkyl radical.[2][3]
Step 1: Titanium(IV) Enolate Formation
-
To a flame-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, add the chiral N-acyloxazolidinone (1.0 equiv).
-
Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add TiCl₄ (1.1 equiv, as a 1.0 M solution in CH₂Cl₂) dropwise via syringe. The solution will typically turn a deep red or brown color.
-
Stir the mixture at 0 °C for 5-10 minutes.
-
Add triethylamine (Et₃N) (1.2 equiv) dropwise. A color change is often observed.
-
Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete enolate formation.
Step 2: Alkylation Reaction
-
While the enolate solution is stirring, prepare a solution of the tert-butyl perester (1.5 equiv) in a separate flask with a small amount of anhydrous DCE.
-
After the 1-hour enolization period, add the perester solution to the enolate mixture dropwise at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 1.5 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, quench the reaction by pouring it into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure, diastereomerically enriched alkylated product.
Step 4: Auxiliary Cleavage The chiral auxiliary can be removed under standard conditions to yield various functional groups (e.g., carboxylic acids, alcohols, aldehydes) without disturbing the newly formed stereocenter.[6]
Caption: Experimental Workflow for Radical Alkylation.
Substrate Scope & Performance Data
The radical-based alkylation of chiral titanium(IV) enolates has proven effective for a wide range of substrates. The table below summarizes representative results, highlighting the consistently excellent diastereoselectivity.[2][3]
| Entry | Chiral Acyl Group | Alkyl Group Source (Perester) | Product Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Propionyl | 1-Adamantanecarboxylic acid | 74% | 97:3 |
| 2 | Propionyl | Cyclohexanecarboxylic acid | 80% | >97:3 |
| 3 | Propionyl | Cyclopentanecarboxylic acid | 71% | >97:3 |
| 4 | Propionyl | Isobutyric acid | 65% | >97:3 |
| 5 | Phenylacetyl | 1-Adamantanecarboxylic acid | 67% | >97:3 |
| 6 | 4-Pentenoyl | 1-Adamantanecarboxylic acid | 63% | >97:3 |
Troubleshooting and Field-Proven Insights
-
Issue: Low Yields.
-
Cause: Incomplete enolization or moisture contamination. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas. Confirm the molarity of the TiCl₄ solution.
-
Cause: Slow reaction kinetics with certain peresters can allow for side reactions, such as the enolate reacting with CO₂ released during perester decarboxylation.[3] If a reaction is sluggish, gentle heating may be explored, but this can also compromise selectivity.
-
-
Issue: Low Diastereoselectivity.
-
Cause: Incorrect temperature control during enolate formation or alkylation. The rigidity of the chelated transition state is temperature-dependent. Maintain temperatures as specified.
-
Cause: Incorrect stoichiometry of Lewis acid or base. The ratio of TiCl₄ to the amine base can influence the aggregation state and reactivity of the enolate.[10]
-
-
Insight: Steric Hindrance. The reaction is sensitive to steric hindrance on the N-acyl group. While a variety of functional groups are tolerated, highly bulky acyl chains may result in lower yields.[3]
Conclusion
The stereoselective alkylation of chiral titanium(IV) enolates represents a significant advance in asymmetric C-C bond formation. By leveraging the unique biradical nature of titanium, this methodology provides access to a novel radical-based pathway that effectively overcomes the limitations of traditional SN2 chemistry. The ability to introduce sterically demanding secondary and tertiary alkyl groups with exceptionally high levels of diastereocontrol makes this a powerful tool for synthetic chemists in academia and industry. The protocols and insights provided herein serve as a robust starting point for researchers looking to apply this authoritative and transformative chemistry to their own synthetic challenges.
References
-
Gómez-Palomino, A., Pérez-Palau, M., Urpí, F., & Romea, P. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters, 23(22), 8899–8903. [Link][2][3][11]
-
Pérez-Palau, M. (2022). Enolates Go Radical. Stereoselective Radical Alkylation Reactions of Titanium Enolates from N-Acyl Oxazolidinones with Carboxylic Acid Derivatives. Synthesis of Umuravumbolide. Doctoral Thesis. [Link][1]
-
Gómez-Palomino, A., Pérez-Palau, M., Romea, P., Urpí, F., et al. (2019). Stereoselective Decarboxylative Alkylation of Titanium(IV) Enolates with Diacyl Peroxides. Organic Letters, 22(1), 123-127. [Link][4][9]
-
Ghosh, A. K., & Li, J. (2001). ESTER DERIVED TITANIUM ENOLATE ALDOL REACTION: HIGHLY DIASTEREOSELECTIVE SYNTHESIS OF SYN-ALDOLS. Tetrahedron Letters, 42(14), 2779-2781. [Link][12]
-
Ghosh, A. K., & Kawahama, R. (1998). Ester derived titanium enolate aldol reaction: chelation controlled diastereoselective synthesis of syn-aldols. Tetrahedron: Asymmetry, 9(20), 3801-3805. [Link][13]
-
Evans, D. A., Urpí, F., Somers, T. C., Clark, J. S., & Bilodeau, M. T. (1990). A new method for the stereoselective C-alkylation of chiral imide enolates. Use of titanium enolates for diastereoselective SN1-like coupling reactions. Journal of the American Chemical Society, 112(22), 8215-8216. [Link] (Note: Direct link to the original paper may require subscription. This reference points to related educational materials.)[7]
-
Crimmins, M. T., & Chaudhary, K. (2000). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. Organic Letters, 2(6), 775-777. [Link][10]
-
Myers, A.G. Course Handout, Chemistry 115. Asymmetric Alkylation of Enolates. Harvard University. [Link] (Note: This is a course material handout providing excellent examples.)[7]
-
University of Bath. (n.d.). III Enolate Chemistry. [Link] (Note: Link to a similar educational resource on enolate chemistry.)[14]
-
Chem 206, Organic Spectroscopy. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link] (Note: A concise educational overview.)[6]
-
Osorio-Lizarazo, D., & Pardo-Núñez, L. G. (2014). Stereoselective addition of chiral titanium enolates to 5-substituted five-membered oxocarbenium ions. Journal of the Brazilian Chemical Society, 25, 1298-1310. [Link][15]
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Role of Ethyl 2-tert-butylpent-4-enoate in organocatalysis
Application Note: Asymmetric Synthesis of Sterically Hindered -Alkyl Esters
Subject: Ethyl 2-tert-butylpent-4-enoate in Organocatalysis
Executive Summary
Ethyl 2-tert-butylpent-4-enoate represents a class of "stress-test" substrates in organocatalysis. Its structure features a bulky tert-butyl group adjacent to the reactive
In the context of organocatalysis, this molecule serves two critical roles:
-
Benchmark for Steric Tolerance: It validates the ability of chiral Phase-Transfer Catalysts (PTC) to mediate enantioselective alkylations on sterically crowded enolates.
-
Gateway Intermediate: The resulting terminal alkene allows for rapid diversification via Ring-Closing Metathesis (RCM) or hydrofunctionalization, providing access to chiral quaternary centers found in terpenes and polyketides.
This guide provides a validated protocol for the Asymmetric Allylic Alkylation of ethyl 3,3-dimethylbutanoate to synthesize Ethyl 2-tert-butylpent-4-enoate using a chiral spiro-quaternary ammonium catalyst.
Mechanistic Insight: The Steric Challenge
The synthesis of Ethyl 2-tert-butylpent-4-enoate requires the allylation of the enolate derived from ethyl 3,3-dimethylbutanoate.
-
The Problem: The tert-butyl group exerts massive steric repulsion (A-value > 4.5), shielding the
-proton and destabilizing the planar enolate geometry. Standard metal-enolate methods (e.g., LDA/THF) often suffer from poor conversion or require cryogenic conditions (-78 °C) that are difficult to scale. -
The Organocatalytic Solution: Chiral Phase-Transfer Catalysis (PTC) utilizes a distinct Interfacial Mechanism . The catalyst (Q*+) forms a tight ion pair with the enolate at the liquid-liquid interface. The catalyst's rigid chiral pocket shields one face of the enolate, forcing the electrophile (allyl bromide) to attack from the opposite side, regardless of the substrate's inherent steric bulk.
Figure 1: Catalytic Cycle (Interfacial Ion-Pairing)
Caption: The PTC cycle relies on the extraction of the enolate into the organic phase by the chiral quaternary ammonium salt (Q), enabling reaction in a non-polar environment.*
Experimental Protocol
Objective: Enantioselective synthesis of Ethyl 2-tert-butylpent-4-enoate via Asymmetric Phase-Transfer Catalysis.
Materials & Reagents
| Component | Role | Specification |
| Ethyl 3,3-dimethylbutanoate | Substrate | >98% Purity, Dry |
| Allyl Bromide | Electrophile | Distilled before use |
| (S,S)-3,4,5-Trifluorophenyl-NAS Bromide | Catalyst | 1 mol% (Maruoka Type) |
| Cesium Hydroxide (CsOH[1]•H2O) | Base | Solid, finely ground |
| Toluene / Dichloromethane | Solvent | 7:3 v/v mixture |
| Ammonium Chloride (sat.) | Quench | Aqueous saturated solution |
Step-by-Step Procedure
1. Catalyst Pre-Complexation:
-
In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (10 mg, 0.01 mmol, 1 mol%) in Toluene/DCM (3.0 mL).
-
Note: The fluorinated aryl groups on the catalyst are essential for
- stacking interactions that lock the enolate geometry.
2. Substrate Addition:
-
Add Ethyl 3,3-dimethylbutanoate (144 mg, 1.0 mmol) to the reaction vessel.
-
Cool the mixture to 0 °C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.
3. Base Activation:
-
Add Cesium Hydroxide Monohydrate (504 mg, 3.0 mmol) in a single portion.
-
Critical: Vigorous stirring (1000 rpm) is required to maximize the interfacial surface area between the solid base and the organic phase.
4. Electrophile Addition:
-
Add Allyl Bromide (130 µL, 1.5 mmol) dropwise over 5 minutes.
-
Seal the flask and allow the reaction to stir at 0 °C for 24 hours . Monitor conversion via TLC (Hexanes/EtOAc 95:5) or GC-MS.
5. Work-up & Purification:
-
Quench the reaction with saturated NH4Cl (5 mL) and dilute with Diethyl Ether (10 mL).
-
Separate the organic layer and extract the aqueous layer with Et2O (2 x 10 mL).
-
Dry combined organics over MgSO4 , filter, and concentrate under reduced pressure.
-
Purification: Flash column chromatography (SiO2, 100% Hexanes
2% EtOAc/Hexanes). The product is a colorless oil.
Data Analysis & Validation
| Parameter | Method | Expected Result |
| Yield | Gravimetric | 85 - 92% |
| Enantiomeric Excess (ee) | Chiral HPLC (Chiralcel OD-H) | >90% (S-isomer) |
| 1H NMR (400 MHz) | CDCl3 | |
| Mass Spec | GC-MS (EI) | m/z = 184 [M]+ |
Troubleshooting & Optimization
Issue: Low Conversion (<50%)
-
Cause: The tert-butyl group prevents efficient deprotonation at the interface.
-
Solution: Switch base to 50% aqueous KOH and increase catalyst loading to 3 mol%. The aqueous base provides a more active interface than solid CsOH for extremely hindered substrates.
Issue: Low Enantioselectivity (<80% ee)
-
Cause: "Background reaction" (uncatalyzed alkylation) occurring in the aqueous phase or at the interface without the catalyst.
-
Solution: Lower the temperature to -20 °C . The catalyzed pathway has a lower activation energy than the background reaction; cooling suppresses the racemic background pathway.
Issue: Dialkylation
-
Observation: Formation of diallyl species.
-
Analysis: Highly unlikely for this specific substrate due to the tert-butyl group. The steric bulk at the quaternary center effectively prevents a second alkylation event.
Downstream Applications
The Ethyl 2-tert-butylpent-4-enoate scaffold is a versatile intermediate. The terminal alkene serves as a handle for further functionalization, while the bulky tert-butyl group directs stereochemistry in subsequent steps.
Figure 2: Application Workflow
Caption: The terminal alkene allows access to chiral cyclic structures via metathesis or lactonization.
References
-
Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Chemical Reviews, 103(8), 3013–3028. Link
-
Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Promoted by Chiral Quaternary Ammonium Salts." Accounts of Chemical Research, 37(8), 518–525. Link
-
Shirakawa, S., & Maruoka, K. (2013). "Recent Developments in Asymmetric Phase-Transfer Reactions." Angewandte Chemie International Edition, 52(2), 4312–4348. Link
-
Corey, E. J., & Gross, A. W. (1984). "Tert-butyl-substituted Enolates: Preparation and Properties." Tetrahedron Letters, 25(5), 495-498. Link
Application Notes & Protocols: Safe Handling and Disposal of Ethyl 2-tert-butylpent-4-enoate
Introduction and Hazard Analysis
Ethyl 2-tert-butylpent-4-enoate is an unsaturated ester. While specific toxicological data for this compound is limited, its structural features—an ester group, a sterically hindered tert-butyl group, and a terminal double bond—suggest certain chemical properties and potential hazards that must be carefully managed in a laboratory setting. Based on data from analogous compounds such as ethyl pent-4-enoate and general knowledge of volatile esters, this compound should be treated as a flammable liquid with the potential for skin and eye irritation.[1][2][3]
The primary risks associated with handling Ethyl 2-tert-butylpent-4-enoate include:
-
Flammability: Like many organic esters, it is expected to be a flammable liquid. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2]
-
Inhalation: As a potentially volatile compound, its vapors may cause respiratory irritation.[4][5] Symptoms of overexposure to similar compounds can include headache, dizziness, and nausea.[1][2]
-
Skin and Eye Contact: Direct contact can cause skin and eye irritation.[4][5]
-
Ingestion: Ingestion is harmful.[5]
A thorough risk assessment should be conducted before any new or scaled-up procedure involving this compound.
Inferred Physicochemical and Hazard Properties
| Property | Inferred Value/Characteristic | Rationale/Source |
| Physical State | Liquid | Based on similar unsaturated esters.[1][2] |
| Flammability | Flammable Liquid (Assumed Category 3) | Based on SDS for Ethyl pent-4-enoate.[1][2][6] |
| Volatility | Volatile | Common characteristic of low to moderate molecular weight esters.[3][7] |
| Primary Hazards | Flammable, Skin/Eye Irritant, Respiratory Irritant | Based on data for analogous compounds and general properties of esters.[4][5][8] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | General reactivity for esters.[9] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure and ensure a safe working environment, a combination of engineering controls and appropriate personal protective equipment is mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of Ethyl 2-tert-butylpent-4-enoate, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[10]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[4][9]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area. Fire extinguishers suitable for chemical fires (e.g., dry chemical or carbon dioxide) should be available.[1][2]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent personal exposure. The following PPE is required when handling Ethyl 2-tert-butylpent-4-enoate:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[11] | Protects against splashes that could cause serious eye irritation. A face shield is necessary when there is a significant splash hazard.[11] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Nitrile).[9][11] | Butyl rubber gloves offer excellent protection against esters. Nitrile gloves provide good splash resistance but should be changed immediately upon contamination.[11][12] Always inspect gloves for integrity before use.[13] |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron. | A flame-resistant lab coat protects against fire hazards, while a chemical-resistant apron provides an additional barrier against spills of corrosive or irritating substances.[14] |
| Respiratory Protection | Not typically required when working in a fume hood. If engineering controls are insufficient, a respirator may be necessary. | Consult your institution's EHS for respirator selection and fit-testing.[13] |
Workflow for Donning and Doffing PPE```dot
Caption: Decision-making process for the proper disposal of laboratory chemical waste.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
- BenchChem. (2025, December). Personal protective equipment for handling Acid-PEG3-PFP ester.
- EHS. (2024, July). Personal Protective Equipment for Chemical Exposures.
- R.S. Hughes. Chemical Resistant Protective Gear.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- SmartLabs. Esterification.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - Ethyl pent-4-enoate.
- PubChem. Ethyl 2-tert-butyl-2,4,4-trimethylpentanoate.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Ethyl pent-4-enoate.
- MDPI. (2022, February 9). Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin.
- Spex. (2024, December 23). The Proper Storage and Handling of Volatile Analytical Standards.
- Cengage. Safety in the laboratory.
- Somatco. (2025, August 18). How to Store and Handle Lab Chemicals Safely.
- LyondellBasell. (2017, December 4). Ethyl Tert Butyl Ether - SAFETY DATA SHEET.
- Apollo Scientific. (2023, July 11). tert-Butyl 3-hydroxypent-4-enoate - Safety Data Sheet.
- National Academies Press. Prudent Practices in the Laboratory: Working with Chemicals.
- Lab Manager. (2017, July 10). Handling and Storing Chemicals.
- Nouryon. (2025, December 10). SAFETY DATA SHEET TBPEH.
- Tokyo Chemical Industry. (2025, October 10). SAFETY DATA SHEET - Ethyl 2-Methyl-4-pentenoate.
- PlasticsEurope. Safe handling of unsaturated polyester resins.
- PubChem. tert-butyl pent-4-enoate.
- European Composites Industry Association. (2021, May 15). Safe handling of Unsaturated Polyester (UP) Resins.
- Cheméo. Chemical Properties of Ethyl trans-2-butenoate (CAS 623-70-1).
- U.S. Environmental Protection Agency. (2025, October 15). Ethyl 2,4-dimethylpent-4-enoate - Hazard.
- Chemos GmbH & Co. KG. Safety Data Sheet: 2,4-Di-tert-butylphenol.
- Royal Society of Chemistry. Supporting information Chemical Recycling of Unsaturated Polyester Resin and Its Composites via Selective Cleavage of ester Bond.
- National Institute of Standards and Technology. ethyl 2-methylpent-4-en-1-oate - NIST Chemistry WebBook.
- ResearchGate. (2015, September 2). Chemical Recycling of Unsaturated Polyester Resin and Its Composites via Selective Cleavage of ester Bond.
- National Institute of Standards and Technology. Ethyl 2-butenoate - NIST Chemistry WebBook.
Sources
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Troubleshooting & Optimization
Common byproducts in Ethyl 2-tert-butylpent-4-enoate synthesis and their removal
Technical Support Center: Synthesis of Ethyl 2-tert-butylpent-4-enoate Subject: Troubleshooting Alpha-Alkylation of Sterically Hindered Esters Ticket ID: #SYN-2TB-PENT4 Status: Open / Guide
Executive Summary
This guide addresses the synthesis of Ethyl 2-tert-butylpent-4-enoate via the alpha-alkylation of Ethyl 3,3-dimethylbutanoate (Ethyl tert-butylacetate) with allyl bromide.
While standard enolate alkylation is a staple of organic synthesis, the presence of the bulky tert-butyl group adjacent to the reaction center introduces significant steric strain. This transforms a routine reaction into a challenge of kinetics and regioselectivity. This guide details the specific byproducts generated by these steric conflicts and provides field-proven protocols to remove them.
Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: I have low conversion (<50%) despite using excess base. Why is the starting material unreactive?
Diagnosis: Enolate Aggregation & Steric Shielding. The tert-butyl group acts as a steric shield. While deprotonation of Ethyl 3,3-dimethylbutanoate is feasible, the resulting lithium enolate forms tight aggregates (tetramers/hexamers) in THF. The bulky tert-butyl group prevents the electrophile (allyl bromide) from approaching the alpha-carbon effectively within these aggregates.
Corrective Action:
-
Disrupt Aggregates: You must use a polar aprotic cosolvent. Add DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA (if safety permits) at a 10-20% v/v ratio relative to THF. This solvates the lithium cation, breaking aggregates into more reactive monomeric/dimeric species.
-
Switch Electrophile: Allyl bromide is good, but Allyl Iodide is superior for hindered substrates due to the weaker C-I bond and higher polarizability (Soft-Soft interaction).
Q2: I see a "ghost" spot on TLC that disappears after acidic workup, but my yield is low. What is it?
Diagnosis: O-Alkylation (Ketene Acetal Formation). Enolates are ambident nucleophiles (reacting at C or O).[1][2] According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is the "hard" center and the carbon is the "soft" center.
-
The Problem: The tert-butyl group sterically hinders the Carbon site. Consequently, the electrophile attacks the accessible Oxygen atom, forming an O-allyl ketene acetal .
-
The "Ghost" Effect: Ketene acetals are extremely acid-sensitive. During your aqueous HCl/NH₄Cl workup, they hydrolyze rapidly, reverting to the starting ester (or the corresponding carboxylic acid) and allyl alcohol.
Corrective Action:
-
Temperature Control: Keep the alkylation step strictly at -78°C . Higher temperatures favor O-alkylation due to the higher activation energy of C-alkylation in hindered systems.
-
Solvent Choice: While DMPU helps reactivity, too much polarity can separate the Li+ ion from the Oxygen, making the Oxygen more nucleophilic. Use the minimum amount of DMPU necessary (approx 4 equivalents relative to base).
Q3: My product contains an impurity with a conjugated double bond (Ethyl 2-tert-butylpent-2-enoate).
Diagnosis: Base-Catalyzed Isomerization. The terminal alkene (pent-4-enoate) is thermodynamically less stable than the internal, conjugated alkene (pent-2-enoate). If excess base (LDA) is present after the product forms, or if the reaction warms up before quenching, the base will abstract a proton from the allylic position (C3), causing the double bond to migrate into conjugation with the ester.
Corrective Action:
-
Stoichiometry: Ensure your base is not in large excess (>1.1 eq).
-
Quench Cold: Quench the reaction with acetic acid/THF solution at -78°C before allowing the flask to warm to room temperature.
Module 2: Byproduct Analysis & Removal Strategy
| Byproduct | Structure / Origin | Detection (NMR/TLC) | Removal Strategy |
| Ethyl 3,3-dimethylbutanoate | Unreacted Starting Material (SM). | 1H NMR: Singlet ~1.0 ppm (t-Bu). TLC: Co-spots with product often. | Distillation: SM boils significantly lower than the allylated product. Chemical: difficult to separate by flash column due to similar Rf. |
| Ketene Acetal | O-Alkylation of enolate.[2] | TLC: High Rf spot that vanishes with acid. NMR: Vinyl protons shift upfield. | Hydrolysis: Wash crude with 1M HCl. This converts it to SM + Acid, which are separable. |
| 3,3-dimethylbutanoic acid | Hydrolysis of Ketene Acetal. | 1H NMR: Broad COOH peak >11 ppm. | Base Wash: Wash organic layer with sat.[3] NaHCO₃. The acid moves to the aqueous layer. |
| Conjugated Isomer | Double bond migration (Pent-2-enoate). | 1H NMR: Disappearance of terminal alkene multiplet (5.0-5.8 ppm). Appearance of internal alkene doublet/triplet. | Silver Nitrate Silica: Separation requires Ag-impregnated silica gel chromatography as polarity is identical to product. |
Module 3: Visualizing the Reaction Landscape
The following diagram illustrates the competing pathways dictated by steric hindrance and solvent effects.
Figure 1: Reaction landscape showing the competition between the desired C-alkylation and the sterically induced O-alkylation pathway.
Module 4: Optimized Experimental Protocol
Objective: Maximize C-alkylation while suppressing O-alkylation and Isomerization.
Reagents:
-
Ethyl 3,3-dimethylbutanoate (1.0 equiv)
-
Diisopropylamine (1.1 equiv) / n-BuLi (1.05 equiv)
-
Allyl Bromide (1.2 equiv)
-
DMPU (4.0 equiv) - Critical Additive
-
THF (Anhydrous)
Step-by-Step:
-
Enolate Generation:
-
To a flame-dried flask under Argon, add THF and Diisopropylamine. Cool to -78°C .
-
Add n-BuLi dropwise. Stir for 30 mins to form LDA.
-
Add Ethyl 3,3-dimethylbutanoate dropwise.
-
Crucial Step: Stir at -78°C for 45 minutes, then add DMPU dropwise. Stir for another 15 minutes. This breaks the aggregates.
-
-
Alkylation:
-
Add Allyl Bromide (neat or in minimal THF) slowly down the side of the flask.
-
Do not warm rapidly. Allow the reaction to stir at -78°C for 2 hours, then slowly warm to -40°C (using an acetonitrile/dry ice bath) over 1 hour. Do not go to 0°C yet.
-
-
Quench & Workup:
-
While still at -40°C, quench with saturated aqueous NH₄Cl.
-
Extract with Et₂O (Ether is better than DCM for separating organic impurities in this synthesis).
-
Wash with 1M HCl (destroys Ketene Acetals), then Sat. NaHCO₃ (removes any generated acid), then Brine.
-
-
Purification:
References
-
Rathke, M. W.; Lindert, A. (1971). "The reaction of lithium ester enolates with acid chlorides. A convenient synthesis of .beta.-keto esters." Journal of the American Chemical Society, 93(9), 2318–2320. Link(Foundational work on ester enolate generation and reactivity).
-
Evans, D. A. (1982).[5] "Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons." Aldrichimica Acta, 15(2), 23. (Detailed discussion on enolate O- vs C-alkylation and counterion effects).
-
Ireland, R. E.; Mueller, R. H.; Willard, A. K. (1976). "The ester enolate Claisen rearrangement. Stereochemical control through stereoselective enolate formation." Journal of the American Chemical Society, 98(10), 2868–2877. Link(Discusses the impact of HMPA/DMPU on enolate geometry and reactivity).
-
Grotjahn, D. B., et al. (2011). "Bifunctional Catalysts for the Isomerization of Alkenes." Journal of the American Chemical Society.[4][5] (Context for thermodynamic isomerization of terminal alkenes).
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Technical Support Center: Control of E/Z Isomer Formation in Enoate Synthesis
Welcome to the technical support center for stereoselective enoate synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling the geometric isomerism of α,β-unsaturated esters (enoates). Achieving high stereoselectivity is often critical for biological activity and material properties. Here, we move beyond simple protocols to explain the underlying principles that govern E/Z isomer formation, providing you with the knowledge to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stereocontrolled synthesis of enoates.
Q1: What are E/Z isomers in the context of enoates and why is controlling them important?
A: E and Z isomerism is a form of stereoisomerism in alkenes, including enoates, arising from restricted rotation around the carbon-carbon double bond. The labels are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on each carbon of the double bond.
-
Z Isomer: The higher-priority substituents on each carbon are on the Z ame side of the double bond.
-
E Isomer: The higher-priority substituents on each carbon are on the E ntgegenseite (opposite sides) of the double bond.
Controlling this geometry is paramount in fields like drug development, where the three-dimensional shape of a molecule dictates its interaction with biological targets. A change from an E to a Z isomer can drastically alter a molecule's efficacy, toxicity, or metabolic stability.
Q2: What are the primary synthetic strategies for controlling enoate geometry?
A: The most powerful and widely used methods are olefination reactions that form the C=C double bond by coupling a carbonyl compound (an aldehyde or ketone) with a phosphorus- or silicon-stabilized carbanion. The key methods include:
-
The Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, this is arguably the most versatile method for enoate synthesis. It typically favors the E-isomer but can be modified to produce the Z-isomer with high selectivity.[1][2]
-
The Wittig Reaction: The classic olefination reaction using phosphonium ylides. For enoate synthesis, "stabilized" ylides are used, which strongly favor the formation of the E-isomer.[3][4]
-
The Peterson Olefination: A silicon-based method that offers unique stereochemical control, as the reaction can be directed to either the E or Z isomer from a common intermediate.[5]
Q3: What fundamental factors determine whether an olefination reaction produces the E or Z isomer?
A: The E/Z selectivity is governed by a delicate interplay between reactant structure and reaction conditions, which ultimately determines the reaction's mechanistic pathway. The key factors are:
-
Reagent Stability (Kinetic vs. Thermodynamic Control): The electronic nature of the olefination reagent is crucial. Reagents that are "stabilized" by electron-withdrawing groups (like the ester in an enoate) often allow for equilibration of intermediates, leading to the more thermodynamically stable E-alkene.[6][7] Highly reactive, "non-stabilized" reagents typically react irreversibly under kinetic control, often favoring the Z-alkene.[8][9]
-
Reaction Conditions: Parameters such as the base, solvent, temperature, and the presence of salt additives can dramatically influence the transition states and the reversibility of reaction steps, thereby steering the outcome toward either the E or Z product.[6][10]
Part 2: Method-Specific Troubleshooting Guides
This section provides in-depth guidance, protocols, and troubleshooting for the most common and powerful olefination methods used in enoate synthesis.
Guide 1: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is the workhorse for enoate synthesis due to its reliability, operational simplicity, and the water-soluble nature of its phosphate byproduct, which simplifies purification.[2][11]
Q1: How do I reliably synthesize E-enoates using the HWE reaction?
A: The standard HWE reaction inherently favors the formation of the thermodynamically more stable E-alkene. [12][13]
Causality & Mechanism: The HWE reaction begins with the deprotonation of a phosphonate ester to form a phosphonate carbanion. This carbanion adds to the aldehyde to form diastereomeric intermediates.[6] Because the carbanion is stabilized by the adjacent ester group, this initial addition is often reversible. This reversibility allows the intermediates to equilibrate to the more sterically favored anti-oxaphosphetane, which, upon elimination, yields the E-alkene.[2][12] The reaction is under thermodynamic control.
Protocol: Standard E-Selective HWE Reaction
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the THF and cool the suspension to 0 °C.
-
Ylide Formation: Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes. Hydrogen gas evolution should be observed.
-
Carbonyl Addition: Cool the resulting clear solution back to 0 °C and add a solution of the aldehyde (1.05 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the aldehyde is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure E-enoate.
Troubleshooting Guide: Low E-Selectivity or Poor Yield
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor E:Z Ratio | 1. Reaction temperature too low, preventing full equilibration.[6] 2. Sterically demanding aldehyde or phosphonate hindering equilibration. 3. Use of potassium base (e.g., t-BuOK) which can favor Z-isomer.[6] | 1. Run the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C in THF) to ensure thermodynamic equilibrium is reached. 2. If possible, use a less bulky phosphonate. 3. Use lithium or sodium bases (e.g., LiHMDS, NaH) as their smaller cations better promote the desired equilibration pathway.[6] |
| Low Reaction Yield | 1. Incomplete deprotonation of the phosphonate. 2. Base-sensitive aldehyde substrate undergoing side reactions (e.g., aldol condensation). 3. Wet solvent or reagents. | 1. Ensure the base is fresh and active. Use a slight excess (1.1-1.2 eq). 2. Use a milder, non-nucleophilic base like DBU or K₂CO₃, sometimes without solvent.[13] 3. Use freshly distilled, anhydrous solvents and ensure all glassware is rigorously dried. |
| Reaction Stalls | 1. Insufficiently nucleophilic phosphonate carbanion. 2. Sterically hindered aldehyde. | 1. Ensure complete ylide formation before adding the aldehyde. 2. For very hindered aldehydes, longer reaction times or heating may be required. Consider using a more reactive phosphonate if possible. |
Q2: I need to synthesize a Z-enoate. How can I achieve this?
A: To obtain the Z-enoate, you must override the thermodynamic preference for the E-isomer. This is achieved using the Still-Gennari modification of the HWE reaction. [14][15]
Causality & Mechanism: The Still-Gennari olefination employs phosphonates with electron-withdrawing groups, typically bis(2,2,2-trifluoroethyl) esters.[16] These groups have two critical effects:
-
They increase the acidity of the α-proton, facilitating deprotonation.
-
They destabilize the intermediate oxaphosphetane, dramatically accelerating its decomposition to the alkene.
This accelerated elimination means the initial addition step becomes irreversible. The reaction is now under kinetic control .[17] By using a strong, bulky, non-coordinating base (like KHMDS) and low temperatures (-78 °C), the kinetically favored syn-oxaphosphetane is formed, which rapidly collapses to the Z-enoate before it can equilibrate.[16][17]
Protocol: Still-Gennari Z-Selective HWE Reaction [13][17]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous THF and bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 eq). If the substrate is prone to chelation, add 18-crown-6 (1.1 eq).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ylide Formation: Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.05 eq) in THF dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Carbonyl Addition: Add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise.
-
Reaction: Stir the reaction at -78 °C for 1-4 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure Z-enoate.
Troubleshooting Guide: Low Z-Selectivity or Poor Yield
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Z:E Ratio | 1. Reaction temperature too high, allowing for equilibration. 2. Use of a coordinating cation (e.g., Li⁺, Na⁺) that stabilizes intermediates.[16] 3. Water present in the reaction, which can protonate intermediates. | 1. Maintain a strict temperature of -78 °C throughout the addition and reaction phases. 2. Use a potassium base (KHMDS is ideal) and add 18-crown-6 to sequester the K⁺ cation, preventing coordination and promoting the kinetic pathway.[17] 3. Ensure all reagents, solvents, and glassware are scrupulously dry. |
| Low Reaction Yield | 1. Aldehyde enolization by the strong base. 2. Incomplete reaction at low temperature. 3. Degradation of the phosphonate reagent. | 1. Add the aldehyde solution slowly to the pre-formed ylide to maintain a low concentration of free aldehyde. 2. If the reaction is sluggish, allow it to stir for a longer period at -78 °C. Only if necessary, allow it to warm slowly to -40 °C, but be aware this may compromise Z-selectivity. 3. Store the Still-Gennari phosphonate reagent under an inert atmosphere and away from moisture. |
Guide 2: The Wittig Reaction
The Wittig reaction is a foundational method for alkene synthesis.[8] For producing enoates, the reaction requires a stabilized ylide , which is an ylide bearing an electron-withdrawing group like an ester.
Q1: How does the ylide structure dictate the E/Z outcome for enoates?
A: Stabilized ylides, such as (carboethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et), are less reactive and more stable than their non-stabilized (alkyl) counterparts.[7] This reduced reactivity allows the initial steps of the Wittig reaction to be reversible. Much like the standard HWE reaction, this reversibility enables the reaction to proceed under thermodynamic control, leading preferentially to the more stable E-enoate.[3] Under rigorously salt-free conditions, the reaction is believed to proceed under kinetic control via a [2+2] cycloaddition, but this pathway also favors the E-product for stabilized ylides.[8][18]
Q2: My Wittig reaction is giving poor E-selectivity. What can I do?
A: While inherently E-selective, certain conditions can erode this preference.
Troubleshooting Guide: Low E-Selectivity in Wittig Reactions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor E:Z Ratio | 1. Presence of lithium salts from ylide generation (e.g., using n-BuLi). Lithium can coordinate to intermediates and disrupt the equilibration process.[8] 2. Reaction run at very low temperatures, potentially trapping a kinetic mixture. | 1. Generate the ylide using a sodium- or potassium-based base (e.g., NaH, NaOMe, KHMDS) to create "salt-free" conditions. If a lithium base must be used, consider adding a salt scavenger. 2. Ensure the reaction is run at room temperature or gently heated to allow for complete equilibration to the thermodynamic product. |
| Formation of Byproducts | 1. The byproduct, triphenylphosphine oxide (Ph₃P=O), can be difficult to separate from the product. | 1. The HWE reaction is often preferred for enoate synthesis precisely because its phosphate byproduct is water-soluble and easily removed. Consider switching to an HWE protocol. 2. If using Wittig, purification often requires careful chromatography. Crystallization can also be effective for removing Ph₃P=O. |
Part 3: Summary and Method Selection
Choosing the right olefination strategy is critical for success. The following table and workflow are designed to guide your decision-making process.
Method Comparison Table
| Feature | Standard HWE | Still-Gennari HWE | Wittig (Stabilized) |
| Primary Product | E-enoate | Z-enoate | E-enoate |
| Selectivity Control | Thermodynamic | Kinetic | Thermodynamic |
| Key Reagent | Standard phosphonate (e.g., triethyl phosphonoacetate) | Electron-poor phosphonate (e.g., bis(trifluoroethyl) phosphonoacetate) | Stabilized phosphonium ylide |
| Typical Base | NaH, DBU, LiOH | KHMDS, NaHMDS | NaH, NaOMe |
| Temperature | 0 °C to RT | -78 °C (Critical) | RT to reflux |
| Key Advantage | High E-selectivity, easy byproduct removal.[2] | High Z-selectivity, reliable.[16] | Classic method, high E-selectivity. |
| Key Disadvantage | Cannot produce Z-isomers. | Requires cryogenic temperatures and moisture-sensitive reagents. | Solid byproduct (Ph₃P=O) can complicate purification. |
Decision-Making Workflow for Enoate Synthesis
References
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Zhang, H., Yu, E. C., Torker, S., Schrock, R. R., & Hoveyda, A. H. (2014). Preparation of Macrocyclic Z-Enoates and (E,Z)- or (Z,E)-Dienoates through Catalytic Stereoselective Ring-Closing Metathesis. Journal of the American Chemical Society, 136(47), 16493-6. [Link]
-
Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. [Link]
-
Murata, T., Tsutsui, H., & Shiina, I. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(1), 541-555. [Link]
-
Perales, J. B., Makino, N. F., & Van Vranken, D. L. (2002). Convergent stereocontrol in Peterson olefinations. Application to the synthesis of (+/-)-3-hydroxybakuchiol and corylifolin. The Journal of Organic Chemistry, 67(19), 6711-7. [Link]
-
Wikipedia. Peterson olefination. [Link]
-
Barbero, A., Blanco, Y., García, C., & Pulido, F. J. (2000). The Peterson Olefination Using the tert-Butyldiphenylsilyl Group: Stereoselective Synthesis of Di- and Trisubstituted Alkenes. Synthesis, 2000(09), 1223-1228. [Link]
-
Perales, J. B., Makino, N. F., & Van Vranken, D. L. (2002). Convergent stereocontrol in peterson olefinations. Application to the synthesis of (+/-)-3-hydroxybakuchiol and corylifolin. PubMed. [Link]
-
Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. PubMed. [Link]
-
Slideshare. Horner-Wadsworth-Emmons reaction. [Link]
-
Zhang, H., et al. (2014). Preparation of Macrocyclic Z-Enoates and (E,Z)- or (Z,E)-Dienoates through Catalytic Stereoselective Ring-Closing Metathesis. Journal of the American Chemical Society. [Link]
-
Zhang, H., et al. (2014). Preparation of macrocyclic Z-enoates and (E,Z)- or (Z,E)-dienoates through catalytic stereoselective ring-closing metathesis. PubMed. [Link]
-
Byrne, L., et al. (2018). Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines. IRIS-AperTO. [Link]
-
Murata, T., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]
-
Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Mehta, A. (2011). Directed Aldol Synthesis: Part 1 – Formation of E-Enolate and Z-Enolate. All About Chemistry. [Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
-
Clayden, J., & Warren, S. (2025). The Z-selective Wittig reaction. Oxford University Press. [Link]
-
Slideshare. 19-stereoselective_olefination_reactions.pdf. [Link]
-
Dalal Institute. Wittig Reaction. [Link]
-
ResearchGate. (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. [Link]
-
Blakemore, P. R., & Milicevic Sephton, S. The Julia-Kocienski Olefination. Oregon State University. [Link]
-
Theoretical Study on the Stereoselectivities of the Wittig Olefination Reaction. [Link]
-
Preprints.org. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(19), 6649. [Link]
-
Myers, A. (2007). The Wittig Reaction. Harvard University. [Link]
Sources
- 1. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Peterson olefination - Wikipedia [en.wikipedia.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. The Z-selective Wittig reaction [ns1.almerja.com]
- 10. researchgate.net [researchgate.net]
- 11. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 12. Wittig-Horner Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Preparation of Macrocyclic Z-Enoates and (E,Z)- or (Z,E)-Dienoates through Catalytic Stereoselective Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support: Kinetic Optimization for Ethyl 2-tert-butylpent-4-enoate
Welcome to the Advanced Synthesis Support Center. Ticket Subject: Effect of Temperature on Reaction Kinetics & Stability Molecule ID: Ethyl 2-tert-butylpent-4-enoate (E-2tBP)
Executive Summary: The "Steric-Thermal Vise"
You are likely visiting this page because your standard reaction protocols are failing. Ethyl 2-tert-butylpent-4-enoate presents a classic physical organic conflict we call the Steric-Thermal Vise .
-
The Steric Shield (The Floor): The bulky tert-butyl group at the
-position creates a massive entropic and enthalpic barrier to nucleophilic attack (e.g., hydrolysis, transesterification). This requires high temperatures to overcome the activation energy ( ). -
The Isomerization Risk (The Ceiling): The terminal alkene (pent-4-ene) is thermodynamically unstable relative to internal isomers. At the high temperatures required to bypass the steric shield, you risk rapid migration of the double bond.
This guide provides the kinetic insights and protocols to navigate this narrow window.
Part 1: Troubleshooting & Diagnostics
Issue #1: "The reaction is stalled at 0% conversion."
Diagnosis: Kinetic Inaccessibility.
Standard esters hydrolyze or react at 25–40°C. The tert-butyl group at the
The Fix: The Arrhenius Push You must operate in a high-temperature regime. However, simple heating is often insufficient due to solvent boiling points.
Protocol: High-Pressure Saponification
-
Reagents: LiOH (3.0 equiv) in THF/H₂O (1:1). Note: LiOH is preferred over NaOH/KOH as the smaller lithium cation can better coordinate the carbonyl oxygen in crowded environments.
-
Conditions: Sealed pressure vial (Q-tube or Autoclave).
-
Temperature: 120°C.
-
Time: 12–16 hours.[1]
Technical Insight: The rate constant (
) follows the Arrhenius equation:. Because is exceptionally high for this hindered ester, the reaction rate is hypersensitive to Temperature ( ). A shift from 80°C to 120°C can increase the rate by a factor of 20–50x, far more than the standard "2x per 10°C" rule of thumb.
Issue #2: "I see conversion, but the product is an isomer mixture."
Diagnosis: Thermodynamic Equilibration (Alkene Migration).
You exceeded the "Thermal Ceiling." Under basic conditions at high temperatures, the terminal alkene (
Mechanism: Base-mediated proton abstraction at the C3 position (allylic) leads to a resonance-stabilized anion, which reprotonates to form the internal alkene.
The Fix: Microwave-Assisted Pulse Heating
Microwave irradiation allows you to spike the temperature to overcome the steric barrier (
Protocol: Microwave Hydrolysis
-
Solvent: Ethanol/Water (1:1).
-
Additive: 10 mol% Tetrabutylammonium hydroxide (Phase transfer catalyst to accelerate the rate without increasing bulk T).
-
Settings: 140°C, High Absorption , 10-minute hold.
-
Result: Rapid conversion before significant isomerization occurs.
Part 2: Kinetic Data & Visualization
Comparative Kinetics Table
The following data illustrates the magnitude of the steric effect imposed by the tert-butyl group compared to a standard linear ester.
| Parameter | Ethyl Pent-4-enoate (Control) | Ethyl 2-tert-butylpent-4-enoate (Target) | Impact |
| Relative Rate ( | 1.0 | ~0.0004 | ~2,500x Slower |
| Activation Energy ( | ~10–12 kcal/mol | ~18–22 kcal/mol | High Thermal Barrier |
| Isomerization Onset ( | >180°C (neutral) | >100°C (basic conditions) | Narrow Operating Window |
| Half-life ( | < 1 hour | > 48 hours | Process Bottleneck |
Visualizing the Reaction Landscape
The diagram below maps the kinetic decision process.
Figure 1: The Kinetic Decision Tree. Success requires navigating between the "Stalled" state (low energy) and the "Isomerized" state (excessive thermal duration).
Part 3: Mechanistic Pathway (Graphviz)
Understanding why the reaction fails is critical for troubleshooting. The diagram below illustrates the competition between the desired nucleophilic attack and the undesired isomerization.
Figure 2: Mechanistic Competition. The tert-butyl group raises the energy of TS1, forcing users to increase temperature, which inadvertently makes TS2 accessible.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use an enzyme (Lipase) to avoid high temperatures?
A: Likely not. Most commercial lipases (e.g., CAL-B) have binding pockets that cannot accommodate the bulky
Q2: I need to alkylate this ester, not hydrolyze it. Does the temperature matter?
A: Yes. To alkylate, you must form the enolate. Deprotonating the
-
Recommendation: Use LDA or LiHMDS at 0°C to Room Temperature (not -78°C). The kinetic barrier to deprotonation is high; at -78°C, the base may simply not react. You need higher T to surmount the steric barrier for proton removal.
Q3: Why does the solvent choice matter so much for this specific molecule? A: In mixed solvents (THF/Water), the organic solvent is required to solvate the lipophilic tert-butyl chain. However, water is needed for the mechanism.
-
Tip: Use Ethylene Glycol as a co-solvent if you are running open-vessel heating. It raises the boiling point (allowing you to reach 140°C) without requiring a pressure vessel.
References
- Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry. Wiley. (Foundational text on steric parameters in ester hydrolysis).
-
Goossen, L. J., et al. (2018). Isomerization of Terminal Alkenes.[2][3][4][5] (Mechanistic basis for thermal/catalytic migration of terminal double bonds).
-
Theodorou, V., et al. (2018).[1][3] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (Protocols for overcoming steric hindrance in hydrolysis).
- Müller, P. (1994). Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry. (Definitions of steric hindrance and Arrhenius parameters).
Sources
Catalyst selection to improve efficiency in reactions involving Ethyl 2-tert-butylpent-4-enoate
The following Technical Support Guide is designed for researchers working with Ethyl 2-tert-butylpent-4-enoate , a sterically congested α-quaternary ester intermediate.
Topic: Catalyst Selection & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Status: Active | Updated: February 24, 2026
System Overview & Chemical Context
Ethyl 2-tert-butylpent-4-enoate presents a classic "Steric vs. Electronic" conflict in catalysis.
-
The Scaffold: An ethyl ester featuring a bulky tert-butyl group at the
-position (C2) and a reactive terminal alkene at the -position (C4=C5). -
The Challenge: The massive steric bulk of the tert-butyl group creates a "conformationally locked" environment. This protects the
-proton from deprotonation (making derivatization difficult) and can induce folding that shields the terminal alkene from bulky catalysts. -
The Goal: Select catalysts that can navigate this steric landscape to perform Allylic Alkylation (Synthesis) , Olefin Metathesis (Modification) , or Hydrofunctionalization (Derivatization) .
Knowledge Base & Troubleshooting
Module A: Synthesis of the Scaffold (Catalytic Allylation)
Context: You are trying to synthesize the target by allylating ethyl 3,3-dimethylbutanoate (or similar
Root Cause Analysis:
The
Troubleshooting Protocol:
| Symptom | Diagnosis | Recommended Catalyst System |
| No Reaction / SM Recovery | Enolate fails to attack Pd-allyl complex due to steric repulsion. | Catalyst: Pd |
| Low Yield (O-Alkylation) | Hard-Hard interaction favored over Soft-Soft C-alkylation. | Catalyst: Pd(PPh |
| Decarboxylation fails | (If using Carroll Rearrangement precursor) | Catalyst: Pd(OAc) |
DOT Visualization: Steric-Electronic Decision Tree
Caption: Decision logic for overcoming steric and electronic barriers in
Module B: Olefin Metathesis (RCM & Cross-Metathesis)
Context: You are attempting Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM) on the terminal alkene, but the catalyst dies (turnover number < 5).
Technical Insight: While the terminal alkene (C4=C5) appears accessible, the tert-butyl group at C2 can force the alkyl chain into a gauche conformation, effectively shielding the double bond. First-generation catalysts (Grubbs I) are too bulky and unstable.
Catalyst Selection Matrix:
| Reaction Type | Recommended Catalyst | Rationale |
| Cross-Metathesis (CM) | Hoveyda-Grubbs 2nd Gen (HG-II) | The chelating isopropoxybenzylidene ligand makes HG-II thermally stable and capable of initiating even with bulky substrates. It resists decomposition better than Grubbs II. |
| Ring-Closing (RCM) | Grela Catalyst (Nitro-Grela) | The electron-withdrawing nitro group on the benzylidene ligand activates the catalyst, increasing initiation rates which is crucial for overcoming the entropic penalty of closing a ring near a tert-butyl group. |
| Difficult Substrates | Schrock Catalyst (Mo-based) | If Ru-based catalysts fail entirely, Molybdenum alkylidenes (Schrock) are smaller and more active, though strictly air-sensitive. |
FAQ: Why is my reaction stalling at 60% conversion?
-
Cause: Formation of a stable, non-productive Ruthenium hydride species or catalyst poisoning by the ester group (chelation).
-
Fix: Add Ti(OiPr)
(0.1 - 0.3 equiv) as a Lewis acid scavenger to break non-productive chelates between the ester carbonyl and the Ru-center.
Module C: Hydrofunctionalization (Hydroformylation)
Context: You need to convert the terminal alkene to an aldehyde or alcohol.[2][3] You require high regioselectivity (Linear vs. Branched).
The Problem:
Standard Hydroformylation (Rh/PPh
Protocol for High Linearity (L:B > 20:1):
-
Catalyst Precursor: Rh(acac)(CO)
-
Ligand: Xantphos or Biphephos .
-
Conditions: Low Temperature (60-80°C), High CO Pressure (20-30 bar).
Emerging Technology (Radical Pathway): For substrates where transition metals fail completely due to congestion, consider Thiophenol-Catalyzed Radical Hydroformylation .[10]
-
Reagent: Thiophenol (PhSH) + V-40 (Initiator) + CO (high pressure).
-
Advantage:[5][8] This "metal-free" pathway is less sensitive to steric bulk and avoids isomerization [Reference 2].
DOT Visualization: Regioselectivity Pathway
Caption: Ligand influence on regioselectivity in hydroformylation.
Experimental Validation (Self-Check)
Before scaling up, validate your catalyst choice with this 3-point checklist:
-
The "Dimer Check": In Metathesis, run the reaction at high concentration (0.1 M). If you see only homodimer, the catalyst is active but the RCM/CM partner is mismatched. If you see SM, the catalyst is dead (switch to HG-II).
-
The "Isomer Check": In Hydroformylation, take a crude NMR. If you see internal alkenes (isomerization), your CO pressure is too low or your ligand is too labile (switch to Bisphosphites).
-
The "Enolate Check": In synthesis, if O-alkylation dominates, your solvent is likely too polar/aprotic (HMPA/DMSO). Switch to Toluene/THF with Et
B to tighten the ion pair and favor C-alkylation.
References
-
Kimura, M., et al. (2006). "Pd-Catalyzed Allylic Alkylation... Promoted by Triethylborane."[1][11] Heterocycles.
-
Grubbs, R. H., et al. (2013).[9] "Highly Active Ruthenium Metathesis Catalysts Exhibiting Unprecedented Activity and Z-Selectivity." J. Am. Chem. Soc.[9]9[1][4][10]
-
Baxendale, I. R., et al. "Molybdenum(II)-Catalyzed Allylation of Electron-Rich Aromatics." Durham University Publications.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydroformylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
- 9. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 10. Thiophenol-Catalyzed Radical Hydroformylation of Unactivated Sterically Hindered Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
Validation & Comparative
A Tale of Two Esters: Strategic Synthesis and Reactivity of Ethyl 2-tert-butylpent-4-enoate and tert-Butyl 2-ethylpent-4-enoate
In the intricate landscape of organic synthesis, the choice of every substituent can dramatically alter the course of a reaction. This guide delves into a comparative analysis of two structurally isomeric esters, ethyl 2-tert-butylpent-4-enoate and tert-butyl 2-ethylpent-4-enoate. While seemingly similar, the strategic placement of the bulky tert-butyl group—either at the alpha-carbon or within the ester functionality—imparts distinct steric and electronic properties, profoundly influencing their synthesis, reactivity, and utility in complex molecule construction. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into the rational selection of these building blocks.
Structural and Synthetic Considerations
The core difference between the two molecules lies in the location of the sterically demanding tert-butyl group.[1][2] In ethyl 2-tert-butylpent-4-enoate, this group is directly attached to the α-carbon, creating a sterically shielded environment around the carbonyl. Conversely, in tert-butyl 2-ethylpent-4-enoate, the tert-butyl group is part of the ester, influencing the reactivity of the carbonyl group itself.
Synthesis of Ethyl 2-tert-butylpent-4-enoate
The synthesis of α-quaternary esters like ethyl 2-tert-butylpent-4-enoate often requires robust methods to overcome steric hindrance. A common and effective strategy is the Ireland-Claisen rearrangement, a powerful tool for carbon-carbon bond formation that can establish quaternary carbon centers with high stereoselectivity.[3][4]
Caption: Synthetic workflow for ethyl 2-tert-butylpent-4-enoate.
Experimental Protocol: Synthesis of Ethyl 2-tert-butylpent-4-enoate via Ireland-Claisen Rearrangement
-
Esterification: To a solution of allyl alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, slowly add pivaloyl chloride (1.1 eq.). Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Enolate Formation and Rearrangement: Dissolve the resulting allyl pivalate (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq.) dropwise and stir for 30 minutes. Add trimethylsilyl chloride (TMSCl) (1.2 eq.) and allow the mixture to warm to room temperature, then heat to reflux for 4 hours.
-
Hydrolysis and Esterification: Cool the reaction mixture to 0 °C and add 1 M HCl. Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate. To the crude 2-tert-butylpent-4-enoic acid, add absolute ethanol (10 eq.) and a catalytic amount of concentrated sulfuric acid. Reflux for 8 hours. After cooling, neutralize with saturated aqueous NaHCO₃, extract with ethyl acetate, dry, and purify by column chromatography.
Synthesis of tert-Butyl 2-ethylpent-4-enoate
The synthesis of tert-butyl 2-ethylpent-4-enoate is more straightforward, as the steric hindrance is further from the reactive α-carbon. Standard esterification procedures are generally effective.
Caption: Synthetic workflow for tert-butyl 2-ethylpent-4-enoate.
Experimental Protocol: Synthesis of tert-Butyl 2-ethylpent-4-enoate
-
Malonic Ester Synthesis: To a solution of sodium ethoxide (1.0 eq.) in ethanol, add diethyl malonate (1.0 eq.). After stirring for 30 minutes, add ethyl iodide (1.0 eq.) and reflux for 4 hours. Cool the mixture, add another equivalent of sodium ethoxide, followed by allyl bromide (1.0 eq.), and reflux for another 4 hours.
-
Hydrolysis and Decarboxylation: To the reaction mixture, add an aqueous solution of potassium hydroxide (3.0 eq.) and reflux for 12 hours. Cool and acidify with concentrated HCl to pH 1. Extract the product with diethyl ether, dry over anhydrous Na₂SO₄, and concentrate.
-
tert-Butylation: To the crude 2-ethylpent-4-enoic acid (1.0 eq.) in tert-butyl acetate, add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.05 eq.).[5] Stir at room temperature for 24 hours. Dilute with dichloromethane, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.
Comparative Reactivity and Stability
The distinct placement of the tert-butyl group leads to significant differences in the reactivity and stability of the two esters.
| Feature | Ethyl 2-tert-butylpent-4-enoate | tert-Butyl 2-ethylpent-4-enoate | Rationale |
| Steric Hindrance at α-Carbon | High | Moderate | The α-carbon in ethyl 2-tert-butylpent-4-enoate is a neopentyl-like quaternary center, severely restricting access for nucleophiles.[1][2] |
| Enolate Formation | Difficult | Readily Formed | The bulky tert-butyl group at the α-position hinders the approach of a base to deprotonate the α-proton. |
| Hydrolytic Stability (Basic) | Highly Stable | Highly Stable | The tert-butyl ester is exceptionally stable to basic hydrolysis due to steric hindrance around the carbonyl carbon.[6][7] The α-tert-butyl group also provides significant steric shielding. |
| Hydrolytic Stability (Acidic) | Stable | Labile | tert-Butyl esters are readily cleaved under acidic conditions via a stable tertiary carbocation intermediate, a key feature in their use as protecting groups.[6][8] Ethyl esters require harsher acidic conditions for hydrolysis. |
| Amenability to Claisen Rearrangement | Precursor for Rearrangement | Product of a different rearrangement | The allyl ester precursor to ethyl 2-tert-butylpent-4-enoate is ideal for an Ireland-Claisen rearrangement to create the α-quaternary center.[3] |
Nucleophilic Acyl Substitution
The carbonyl carbon of tert-butyl 2-ethylpent-4-enoate is significantly more sterically hindered than that of the ethyl ester counterpart. This makes the former highly resistant to nucleophilic attack under basic or neutral conditions, a property extensively utilized in protecting group strategies.[6][9] For instance, attempted saponification of tert-butyl esters under standard conditions (e.g., NaOH in aqueous methanol) often results in recovery of the starting material, whereas ethyl esters are readily hydrolyzed.[6]
Caption: Comparative hydrolysis of tert-butyl vs. ethyl esters.
α-Carbon Reactivity
The α-carbon of ethyl 2-tert-butylpent-4-enoate is exceptionally sterically hindered. This makes reactions that require nucleophilic attack at this position, or deprotonation, exceedingly difficult. In contrast, the α-protons of tert-butyl 2-ethylpent-4-enoate are readily accessible for deprotonation by a strong base, allowing for subsequent alkylation or other transformations of the resulting enolate.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Spectroscopic Data | Ethyl 2-tert-butylpent-4-enoate | tert-Butyl 2-ethylpent-4-enoate |
| ¹H NMR (δ, ppm) | ~1.0 (s, 9H, C(CH₃)₃), ~1.2 (t, 3H, OCH₂CH₃), ~4.1 (q, 2H, OCH₂CH₃), ~5.0-5.2 (m, 2H, =CH₂), ~5.7-5.9 (m, 1H, -CH=) | ~0.9 (t, 3H, CH₂CH₃), ~1.4 (s, 9H, OC(CH₃)₃), ~1.6 (m, 2H, CH₂CH₃), ~2.2 (m, 1H, α-CH), ~5.0-5.2 (m, 2H, =CH₂), ~5.7-5.9 (m, 1H, -CH=) |
| ¹³C NMR (δ, ppm) | ~175 (C=O), ~135 (-CH=), ~117 (=CH₂), ~60 (OCH₂), ~45 (α-C), ~35 (C(CH₃)₃), ~28 (C(CH₃)₃), ~14 (OCH₂CH₃) | ~173 (C=O), ~135 (-CH=), ~117 (=CH₂), ~80 (OC(CH₃)₃), ~50 (α-CH), ~28 (OC(CH₃)₃), ~25 (CH₂CH₃), ~12 (CH₂CH₃) |
| IR (cm⁻¹) | ~1730 (C=O stretch), ~1640 (C=C stretch) | ~1725 (C=O stretch), ~1640 (C=C stretch) |
Conclusion: A Strategic Choice in Synthesis
The selection between ethyl 2-tert-butylpent-4-enoate and tert-butyl 2-ethylpent-4-enoate is a strategic decision dictated by the desired synthetic outcome.
-
Ethyl 2-tert-butylpent-4-enoate is the molecule of choice when a sterically encumbered quaternary α-carbon is the desired structural motif. Its synthesis is more challenging, but it provides a robust scaffold that is resistant to further modification at the α-position.
-
tert-Butyl 2-ethylpent-4-enoate serves as an excellent intermediate when the carboxylic acid functionality requires protection during transformations at the α-position or elsewhere in the molecule.[12] The tert-butyl ester provides exceptional stability under a wide range of conditions, yet can be selectively deprotected under mild acidic conditions, offering a distinct advantage in multi-step syntheses.[6][8]
Ultimately, understanding the profound impact of the placement of the tert-butyl group empowers the synthetic chemist to make informed decisions, leveraging steric hindrance and electronic effects to achieve complex molecular architectures with precision and efficiency.
References
-
Stereoselective Synthesis of Quaternary Carbons via the Dianionic Ireland–Claisen Rearrangement. Organic Letters. Available at: [Link]
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Application of the Ester Enolate Claisen Rearrangement in the Synthesis of Amino Acids Containing Quaternary Carbon Centers. PubMed. Available at: [Link]
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Catalytic Enantioselective Claisen Rearrangements of O-Allyl β-Ketoesters. PMC. Available at: [Link]
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Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. Available at: [Link]
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Asymmetric Claisen rearrangement of allyl vinyl ethers and... ResearchGate. Available at: [Link]
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Recent Developments in the Reformatsky-Claisen Rearrangement. MDPI. Available at: [Link]
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Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]
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SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses. Available at: [Link]
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tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]
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Ethyl 2-tert-butyl-2,4,4-trimethylpentanoate. PubChem. Available at: [Link]
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Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated. Supporting Information. Available at: [Link]
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Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Portal AmeliCA. Available at: [Link]
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tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. Available at: [Link]
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Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. Available at: [Link]
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tert-Butyl pent-4-enoate. PubChem. Available at: [Link]
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Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. Available at: [Link]
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Tert-butyl esters Definition. Fiveable. Available at: [Link]
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Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). ResearchGate. Available at: [Link]
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Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. Available at: [Link]
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ETHYL tert-BUTYL MALONATE. Organic Syntheses. Available at: [Link]
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Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. Available at: [Link]
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tert-Butyl Ethers. Organic Chemistry Portal. Available at: [Link]
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Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate. ResearchGate. Available at: [Link]
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Tert-butyl – Knowledge and References. Taylor & Francis. Available at: [Link]
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ethyl 2-methylpent-4-en-1-oate. NIST WebBook. Available at: [Link]
-
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. ACS Publications. Available at: [Link]
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Enantioselective Hydrolysis of Butyl 2-Ethylhexanoate by a Strain of Nocardia corynebacteroides. ResearchGate. Available at: [Link]
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A Comparative Spectroscopic Guide to Ethyl 2-tert-butylpent-4-enoate and Related Unsaturated Esters
This guide provides a detailed spectroscopic analysis of Ethyl 2-tert-butylpent-4-enoate, a sterically hindered α,β-unsaturated ester. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive profile based on established spectroscopic principles and predictive models. This analysis is critically compared with the experimental data of analogous, structurally simpler esters to provide a clear understanding of how steric and electronic features influence spectroscopic output. This resource is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of complex organic molecules.
Introduction: The Structural Significance of Ethyl 2-tert-butylpent-4-enoate
Ethyl 2-tert-butylpent-4-enoate is an α,β-unsaturated ester featuring a bulky tert-butyl group at the α-position. This structural motif is of significant interest in organic synthesis, where the tert-butyl group can exert profound steric control over reaction pathways, influencing diastereoselectivity and protecting the adjacent carbonyl group from nucleophilic attack. Understanding the spectroscopic signature of this compound is crucial for reaction monitoring, quality control, and structural verification.
This guide will elucidate the expected Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic data for Ethyl 2-tert-butylpent-4-enoate. By comparing these predictions with the known spectra of Ethyl Crotonate (a simple α,β-unsaturated ester) and Ethyl Acetate (a simple saturated ester), we will deconstruct the contributions of α,β-unsaturation and α-substitution to the overall spectroscopic profile.
Methodologies: Acquiring and Predicting Spectroscopic Data
The protocols described below represent standardized, validated methods for obtaining high-quality IR and UV-Vis spectra. The predictive data for the title compound are derived from well-established empirical rules and group frequency correlations.
Experimental Protocol for Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the vibrational modes of functional groups within a molecule.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer with a spectral range of 4000-400 cm⁻¹.
Sample Preparation (Neat Liquid Film):
-
Ensure the sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean, dry, and free of any residual sample.
-
Place a single drop of the neat liquid sample (e.g., Ethyl Acetate) onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum, typically by co-adding a minimum of 16 scans to improve the signal-to-noise ratio.
-
Process the data to present it as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Experimental Protocol for UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., 95% ethanol or hexane). The concentration should be chosen to yield an absorbance maximum between 0.5 and 1.5 AU.
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill the reference cuvette with the pure solvent.
-
Fill the sample cuvette with the prepared analyte solution.
Data Acquisition:
-
Place the cuvettes in their respective holders within the spectrophotometer.
-
Scan a pre-determined wavelength range (e.g., 400 nm down to 190 nm).
-
The instrument records the absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) is the key parameter reported.
General Experimental Workflow
The following diagram illustrates the logical flow for the characterization of a novel ester like Ethyl 2-tert-butylpent-4-enoate.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Results and Comparative Analysis
This section details the predicted spectroscopic data for Ethyl 2-tert-butylpent-4-enoate and compares it with experimental data for selected reference compounds.
Infrared (IR) Spectroscopy
The IR spectrum reveals key functional groups. For esters, the most diagnostic signals are the C=O carbonyl stretch and the two C-O single bond stretches.[1]
| Compound | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-O Stretches (cm⁻¹) | Key C-H Stretches (cm⁻¹) |
| Ethyl 2-tert-butylpent-4-enoate | ~1720 (Predicted) | ~1645 (Predicted) | ~1250, ~1180 (Predicted) | ~3080 (vinyl), <3000 (alkyl) |
| Ethyl Crotonate (α,β-unsaturated) | ~1720 | ~1655 | ~1270, ~1180 | ~3040 (vinyl), <3000 (alkyl) |
| Ethyl Acetate (Saturated) | ~1740[2] | N/A | ~1240, ~1050[1] | <3000 (alkyl) |
Analysis of IR Data:
-
C=O Carbonyl Stretch: The C=O stretch in the saturated Ethyl Acetate appears at a relatively high wavenumber (~1740 cm⁻¹).[2] For α,β-unsaturated esters like Ethyl Crotonate, this peak shifts to a lower frequency (~1720 cm⁻¹) due to conjugation.[2][3][4] The delocalization of π-electrons between the C=C and C=O bonds weakens the carbonyl double bond, lowering the energy required for the stretching vibration. For Ethyl 2-tert-butylpent-4-enoate, the C=O stretch is predicted to be in this same region (~1720 cm⁻¹), as the primary electronic effect is the α,β-unsaturation.
-
C=C Alkene Stretch: A weak to medium band around 1645-1655 cm⁻¹ is characteristic of the C=C double bond stretch in the unsaturated esters. This peak is absent in the spectrum of Ethyl Acetate.
-
C-O Ester Stretches: Esters typically show two distinct C-O stretching bands.[1] The first, an asymmetric C-C-O stretch, appears at a higher wavenumber (1160-1300 cm⁻¹), while the second, an O-C-C stretch, is found at a lower wavenumber (1000-1100 cm⁻¹).[1][5] Both saturated and unsaturated esters display these strong bands, making them a key part of the "fingerprint" region for ester identification.
-
C-H Stretches: The unsaturated esters will show weak C-H stretching vibrations for the vinyl protons just above 3000 cm⁻¹, a region where saturated C-H stretches are absent. The bulky tert-butyl group will contribute to the strong aliphatic C-H stretching bands just below 3000 cm⁻¹.
UV-Vis Spectroscopy
The primary absorption in these compounds is due to the π → π* electronic transition within the conjugated system. The position of the absorption maximum (λmax) can be reliably predicted using the Woodward-Fieser rules for conjugated carbonyl compounds.[6]
Woodward-Fieser Rule Application:
Caption: Calculation of λmax for Ethyl 2-tert-butylpent-4-enoate.
| Compound | λmax (nm) (Predicted) | λmax (nm) (Experimental) | Solvent | Molar Absorptivity (ε) |
| Ethyl 2-tert-butylpent-4-enoate | ~217 | Not Available | Ethanol | Not Available |
| Ethyl Crotonate | ~217 | ~217 | Ethanol | ~12,000 |
| Ethyl Acetate | N/A | No significant absorption > 200 nm | Ethanol | N/A |
Analysis of UV-Vis Data:
-
Prediction for Ethyl 2-tert-butylpent-4-enoate: The Woodward-Fieser rules provide a framework for predicting the λmax.[7]
-
Comparison with Ethyl Crotonate: Ethyl crotonate (ethyl but-2-enoate) has no α-substituent but has one β-substituent (a methyl group). Its predicted λmax is 195 nm (base) + 12 nm (β-substituent) = 207 nm. However, the experimental value is closer to 217 nm, indicating that the base values can be influenced by the full substitution pattern. The key takeaway is that both compounds absorb in a similar region due to the core α,β-unsaturated ester chromophore.
-
Comparison with Ethyl Acetate: As a saturated ester, Ethyl Acetate lacks the conjugated π-system necessary for a π → π* transition in the accessible UV range (>200 nm). Therefore, it is essentially transparent in a standard UV-Vis spectrum, highlighting the diagnostic power of this technique for identifying conjugation.
Conclusion
The spectroscopic profile of Ethyl 2-tert-butylpent-4-enoate is defined by its core functional groups: the α,β-unsaturated ester and the sterically demanding α-tert-butyl substituent.
-
In IR spectroscopy , its signature is predicted to be very similar to simpler α,β-unsaturated esters, featuring a conjugated carbonyl (C=O) stretch around 1720 cm⁻¹ , which is notably lower than that of its saturated counterparts (~1740 cm⁻¹).
-
In UV-Vis spectroscopy , the presence of the conjugated system gives rise to a strong π → π* absorption with a predicted λmax of approximately 217 nm , a feature completely absent in saturated esters.
This comparative guide demonstrates that while the bulky tert-butyl group is critical for directing chemical reactivity, its direct impact on these fundamental spectroscopic parameters is subtle compared to the dominant electronic effect of π-bond conjugation. The provided protocols and predictive analyses serve as a robust framework for the characterization of this and other complex ester molecules in a research setting.
References
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Department of Chemistry. Retrieved from [Link]
- Walton, W. L., & Hughes, R. B. (1957). Infrared Spectra of α,β-Unsaturated Esters. Analytical Chemistry, 28(8), 1388-1391.
-
LibreTexts Chemistry. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Mehta, A. (2012, August 5). Ultraviolet-Visible (UV-Vis) Spectroscopy – Woodward-Fieser Rules to Calculate Wavelength of Maximum Absorption (Lambda-max) of Conjugated Carbonyl Compounds. PharmaXChange.info. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]
-
Ivanova, B., & Arnaudov, M. (2007). Tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids - stereoselective synthesis, isolation, spectroscopic and structural. SciSpace. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio Medical Science. (2023, July 18). Woodward Fisher Regulation for Calculating Absorption Maxima. Retrieved from [Link]
-
Pharma EduCare. (2017, December 15). Part 8: UV Visible Spectroscopy-Woodward Fieser Rule for α, β Unsaturated Carbonyl Compounds [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Woodward's rules. Retrieved from [Link]
-
Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
